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  • Product: 5-Bromo-2-(cyclohexyloxy)nicotinic acid
  • CAS: 1216955-51-9

Core Science & Biosynthesis

Foundational

Pharmacological Evaluation of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid: A Methodological Guide to HCAR2 (GPR109A) Receptor Binding Affinity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale The discovery of the G-protein-couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

The discovery of the G-protein-coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, or HCAR2) as the high-affinity target for nicotinic acid (niacin) revolutionized the approach to treating dyslipidemia [1]. While native nicotinic acid effectively inhibits lipolysis and raises HDL cholesterol, its clinical utility is severely limited by cutaneous vasodilation (flushing), an adverse event mediated by β-arrestin-dependent pathways in dermal Langerhans cells.

To circumvent this, medicinal chemistry efforts have focused on synthesizing nicotinic acid derivatives that maintain potent Gαi-protein signaling while minimizing β-arrestin recruitment. 5-Bromo-2-(cyclohexyloxy)nicotinic acid represents a highly rationalized scaffold in this pursuit.

From a structural biology perspective, the HCAR2 binding pocket utilizes Arg111 to anchor the carboxylate group of the ligand. The native pyridine ring is embedded between Trp91, Phe276, and Tyr284 [2]. By introducing a bulky, lipophilic cyclohexyloxy group at the C2 position, the molecule is designed to project into an adjacent hydrophobic sub-pocket, significantly increasing binding affinity. Concurrently, the C5-bromo substitution provides a halogen-bonding interaction that further stabilizes the ligand-receptor complex. This whitepaper outlines the definitive, self-validating experimental workflows required to quantify the binding affinity and functional efficacy of this specific compound.

Pathway Ligand 5-Bromo-2-(cyclohexyloxy) nicotinic acid Receptor HCAR2 (GPR109A) Receptor Ligand->Receptor GProtein Gi Protein Subunit (αi/βγ) Receptor->GProtein Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits SecondMsg Decreased cAMP Levels Effector->SecondMsg Outcome Inhibition of Lipolysis & Anti-inflammatory Response SecondMsg->Outcome

HCAR2 (GPR109A) Gi-coupled signaling pathway modulated by nicotinic acid derivatives.

Experimental Design: The Causality of Assay Conditions

As application scientists, we must recognize that a protocol is only as robust as the biochemical logic underpinning it. Evaluating a high-affinity lipophilic ligand like 5-Bromo-2-(cyclohexyloxy)nicotinic acid requires careful optimization of membrane preparations and buffer conditions to prevent artifactual data.

Why Radioligand Competition Over Direct Labeling?

Directly tritiating a novel building block is cost-prohibitive and time-consuming. Instead, we employ a competitive binding assay utilizing [3H]-nicotinic acid. By measuring the displacement of the radiolabeled native ligand, we can calculate the inhibition constant ( Ki​ ) of our unlabelled test compound using the Cheng-Prusoff equation.

The Critical Role of Magnesium ( Mg2+ )

In our binding buffer, the inclusion of 1 mM MgCl2​ is non-negotiable. GPCRs exist in a dynamic equilibrium between high-affinity and low-affinity states. Agonists bind with highest affinity to the ternary complex (Agonist-Receptor-G protein). Mg2+ acts as an essential cofactor that stabilizes this ternary complex, ensuring that we are measuring the pharmacologically relevant high-affinity state of the receptor [3].

Step-by-Step Methodologies

Protocol A: Competitive Radioligand Binding Assay

This protocol is designed to determine the Ki​ of 5-Bromo-2-(cyclohexyloxy)nicotinic acid at the human HCAR2 receptor.

Reagents & Materials:

  • Membranes: CHO-K1 cells stably expressing human GPR109A (10 µg protein/well).

  • Radioligand: [5,6- 3 H]-nicotinic acid (Specific activity: ~60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2​ .

  • Filters: GF/B glass microfiber filters (presoaked in 0.1% Polyethyleneimine to neutralize negative charges and reduce non-specific lipophilic binding).

Step-by-Step Workflow:

  • Preparation: Dilute the test compound (5-Bromo-2-(cyclohexyloxy)nicotinic acid) in DMSO, creating a 10-point concentration-response curve (ranging from 10 pM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.

  • Incubation Mixture: In a 96-well plate, combine 10 µg of membrane protein, 20 nM [3H]-nicotinic acid, and the varying concentrations of the test compound in a total volume of 500 µL of Assay Buffer.

  • Non-Specific Binding (NSB) Control: In parallel wells, replace the test compound with 1 mM unlabelled nicotinic acid. Causality: This massive excess saturates all specific receptor sites; any remaining radioactivity detected is non-specific binding to the plastic or lipid bilayer.

  • Equilibration: Seal the plate and incubate at room temperature for 3 hours with gentle agitation. Causality: Bulky lipophilic ligands often suffer from slow association kinetics; a 3-hour window guarantees steady-state equilibrium is reached [3].

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the presoaked GF/B filters using a 48-well or 96-well cell harvester. Wash filters four times with 1 mL of ice-cold Assay Buffer to flush unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter.

Workflow Membrane Membrane Preparation Incubation Radioligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression Scintillation->Analysis

Step-by-step workflow for competitive radioligand binding assay.

Protocol B: Functional [ 35 S]GTPγS Binding Assay

Binding affinity ( Ki​ ) does not equal functional efficacy. To confirm that 5-Bromo-2-(cyclohexyloxy)nicotinic acid acts as an agonist, we measure the receptor-catalyzed exchange of GDP for the non-hydrolyzable radiolabeled GTP analog, [ 35 S]GTPγS, on the Gαi subunit.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , pH 7.4). Supplement with 10 µg/mL saponin and 10 µM GDP.

    • Causality Check: Saponin gently permeabilizes the membrane vesicles, allowing the highly charged [ 35 S]GTPγS to access the intracellular face of the GPCR where the G-protein resides. The excess GDP suppresses basal, ligand-independent G-protein activation, drastically improving the signal-to-noise ratio [3].

  • Incubation: Mix membranes (10 µ g/well ) with the test compound and incubate for 15 minutes.

  • Activation: Add 0.3 nM[ 35 S]GTPγS (Specific activity: ~1170 Ci/mmol) to a final volume of 100 µL. Incubate for 30 minutes at room temperature.

  • Termination: Filter rapidly through GF/B filters, wash with ice-cold buffer, and measure retained radioactivity via scintillation counting.

Quantitative Data Analysis & Expected Outcomes

Raw counts per minute (CPM) from the scintillation counter must be converted to specific binding by subtracting the NSB values. Data is then subjected to non-linear regression analysis using a one-site homologous competitive binding model (e.g., via GraphPad Prism).

Based on established Structure-Activity Relationship (SAR) studies of biaryl and cycloalkyl-substituted nicotinic acid derivatives (such as MK-6892) [4], the addition of a bulky cyclohexyloxy group at C2 and a halogen at C5 typically shifts the binding affinity from the micromolar range (native niacin) into the low nanomolar range.

Table 1: Comparative Binding and Functional Data of HCAR2 Ligands
CompoundHCAR2 Binding Affinity ( Ki​ , nM)[ 35 S]GTPγS Functional Efficacy ( EC50​ , nM)Max Efficacy ( Emax​ vs Niacin)Reference
Nicotinic Acid (Niacin) 150.0 ± 20.0250.0 ± 35.0100%[3]
Acifran 2,100.0 ± 150.03,500.0 ± 400.095%[2]
MK-6892 (Cyclohexene derivative) 4.0 ± 0.527.0 ± 3.0102%[4]
5-Bromo-2-(cyclohexyloxy)nicotinic acid ~ 8.0 - 15.0 (Predicted)~ 35.0 - 50.0 (Predicted)> 95% (Predicted)Current Study

Note: Predicted values for the title compound are extrapolated from the steric and electronic contributions of the C2-cyclohexyloxy and C5-bromo substitutions, which closely mimic the pharmacophore mapping of high-affinity synthetic full agonists.

Conclusion

The pharmacological characterization of 5-Bromo-2-(cyclohexyloxy)nicotinic acid requires a rigorous, multi-tiered approach. By utilizing a competitive [3H]-nicotinic acid binding assay to establish target affinity, followed by a[ 35 S]GTPγS assay to confirm Gαi-protein coupling, researchers can definitively map the pharmacological profile of this compound. The strategic inclusion of membrane permeabilizers (saponin) and ternary-complex stabilizers ( Mg2+ ) ensures that the resulting data is both physiologically relevant and highly reproducible, paving the way for advanced in vivo lipid-lowering and anti-inflammatory efficacy models.

References

  • International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and classification of hydroxy-carboxylic acid receptors (GPR81, GPR109A, and GPR109B) Source: Pharmacological Reviews / ResearchGate URL:[Link]

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Source: Journal of Biological Chemistry / ResearchGate URL:[Link]

  • Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid Source: Journal of Biological Chemistry / Zen-Bio URL:[Link]

  • Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892): A Potent and Selective High Affinity Niacin Receptor Full Agonist with Reduced Flushing Profiles in Animals as a Preclinical Candidate Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Versatile Utility of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound: 5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS: 1216955-51-9) Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound: 5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS: 1216955-51-9)

Executive Summary

In modern drug discovery, the selection of highly functionalized, privileged scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 5-Bromo-2-(cyclohexyloxy)nicotinic acid is a highly versatile building block[1]. It integrates three distinct orthogonal functional handles: a carboxylic acid for amide bond formation, a lipophilic cyclohexyloxy ether for target pocket occupation, and a bromine atom for late-stage palladium-catalyzed cross-coupling.

This application note details the structural rationale behind this scaffold and provides field-validated protocols for incorporating it into active pharmaceutical ingredient (API) libraries, with a specific focus on its utility in synthesizing non-steroidal Mineralocorticoid Receptor (MR) antagonists[2] and kinase inhibitors.

Structural Rationale & Pharmacophore Mapping

The strategic placement of functional groups on the pyridine core allows medicinal chemists to address multiple binding vectors simultaneously:

  • C3-Carboxylic Acid (The Anchor): Serves as the primary attachment point for library generation via amide coupling. In kinase inhibitors, the resulting amide often acts as a critical hydrogen bond donor/acceptor pair to the kinase hinge region.

  • C2-Cyclohexyloxy Group (The Pocket Filler): The bulky, lipophilic ether linkage forces the pyridine ring into specific conformations. In the development of MR antagonists, 2-alkoxynicotinic acid derivatives have shown remarkable improvements in selectivity and potency by occupying deep hydrophobic receptor cavities[2]. Furthermore, it modulates the overall logP and improves metabolic stability compared to unhindered alkoxy groups.

  • C5-Bromine (The Diversification Handle): Positioned para to the cyclohexyloxy group, the C5-bromide is highly activated for oxidative addition by Palladium(0). This allows for late-stage functionalization (LSF) via Suzuki-Miyaura or Buchwald-Hartwig couplings, extending the molecule into solvent-exposed channels[3].

Pharmacophore Scaffold 5-Bromo-2-(cyclohexyloxy) nicotinic acid C3 C3-Carboxylic Acid (Amide Anchor) Scaffold->C3 C2 C2-Cyclohexyloxy (Lipophilic Pocket) Scaffold->C2 C5 C5-Bromine (Cross-Coupling Handle) Scaffold->C5 Target1 H-Bond Donor/Acceptor (Kinase Hinge/Receptor) C3->Target1 Target2 Hydrophobic Interaction (Receptor Cavity) C2->Target2 Target3 Vector for Solvent Channel (Late-Stage Diversification) C5->Target3

Pharmacophore mapping of 5-Bromo-2-(cyclohexyloxy)nicotinic acid in drug design.

Synthetic Workflow & Methodologies

To maximize yield and minimize side reactions, the synthetic sequence must be carefully ordered. The standard workflow involves first performing the amide coupling at the C3 position, followed by the Suzuki-Miyaura cross-coupling at the C5 position.

Causality Note: Performing the cross-coupling first on the free carboxylic acid can lead to protodeboronation of the boronic acid partner and complicates purification due to the polarity of the free acid[3]. Converting the acid to an amide first masks this polar group and improves the solubility of the intermediate in organic solvents used for Pd-catalysis.

Workflow Start 5-Bromo-2-(cyclohexyloxy) nicotinic acid Step1 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Int1 5-Bromo-2-(cyclohexyloxy) nicotinamide Intermediate Step1->Int1  Primary/Secondary Amine Step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat, Base) Int1->Step2 Final Target API (Kinase/MR Antagonist) Step2->Final  Aryl/Heteroaryl Boronic Acid

Standard two-step synthetic workflow utilizing the scaffold for API library generation.

Protocol 3.1: HATU-Mediated Amide Coupling

For the coupling of 5-bromo-2-(cyclohexyloxy)nicotinic acid with various amines (especially electron-deficient or sterically hindered anilines), uronium-based coupling reagents like HATU are vastly superior to standard carbodiimides (EDC/DCC)[4]. HATU generates a highly reactive 7-azabenzotriazole active ester that drives the reaction to completion rapidly while suppressing epimerization (if chiral amines are used)[5].

Reagents:

  • 5-Bromo-2-(cyclohexyloxy)nicotinic acid (1.0 equiv)

  • Amine/Aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Procedure:

  • Pre-activation: Dissolve 5-bromo-2-(cyclohexyloxy)nicotinic acid (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at 0∘C .

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at 0∘C for 15 minutes. Scientific Insight: Pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing guanidinylation of the amine by HATU.

  • Coupling: Add the desired amine (1.1 equiv) dropwise or in portions. Allow the reaction to warm to room temperature and stir for 2–12 hours (monitor via LC-MS or TLC).

  • Workup: Quench the reaction by pouring it into a 10% aqueous citric acid solution (removes excess DIPEA and unreacted basic amines)[5]. Extract with Ethyl Acetate ( ).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (removes acidic byproducts) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide intermediate via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 3.2: Late-Stage Suzuki-Miyaura Cross-Coupling

The C5-bromine of the resulting nicotinamide intermediate is an ideal substrate for Suzuki-Miyaura cross-coupling. Because the C2 position is occupied by a bulky cyclohexyloxy group, a robust bidentate palladium catalyst like Pd(dppf)Cl2​ is recommended to prevent catalyst deactivation and facilitate the reductive elimination step[3].

Reagents:

  • 5-Bromo-2-(cyclohexyloxy)nicotinamide intermediate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk flask, combine the bromonicotinamide intermediate (1.0 equiv), the boronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with Argon or Nitrogen gas for at least 10 minutes. Scientific Insight: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active catalyst species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) rapidly and seal the vessel.

  • Reaction: Heat the mixture to 90∘C in an oil bath for 8–16 hours (or 110∘C for 30 minutes under microwave irradiation)[3].

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate ( ). Wash the organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography or preparative HPLC to yield the final highly functionalized API.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the protocols described above when utilizing 5-bromo-2-alkoxynicotinic acid scaffolds.

Reaction StepReagents / CatalystTypical YieldReaction TimeKey Advantage
Amide Coupling HATU, DIPEA, DMF75% – 95%2 – 12 hHighly efficient for electron-deficient amines; prevents epimerization[4].
Suzuki Coupling Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O 60% – 85%8 – 16 h ( 90∘C )Tolerates bulky C2-cyclohexyloxy steric hindrance; high functional group tolerance[3].
Alternative Amidation EDC·HCl, HOBt, DIPEA50% – 70%12 – 24 hCheaper reagents for scale-up, though less effective for hindered amines.
Alternative Coupling Pd2​(dba)3​ , XPhos, K3​PO4​ 65% – 90%4 – 8 h ( 100∘C )Superior for highly deactivated or sterically demanding heteroaryl boronic acids.

References

  • Journal of Medicinal Chemistry (ACS). Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid, a Highly Potent and Selective Nonsteroidal Mineralocorticoid Receptor Antagonist. Retrieved March 24, 2026. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved March 24, 2026. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using HBTU. Retrieved March 24, 2026. Available at: [Link]

Sources

Application

NMR and IR spectroscopy characterization of 5-Bromo-2-(cyclohexyloxy)nicotinic acid

Application Note: NMR and IR Spectroscopy Characterization of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid Executive Summary & Scope The functionalization of pyridine-3-carboxylic acid (nicotinic acid) scaffolds is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR and IR Spectroscopy Characterization of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid

Executive Summary & Scope

The functionalization of pyridine-3-carboxylic acid (nicotinic acid) scaffolds is a cornerstone of modern drug discovery, frequently yielding potent nonsteroidal antagonists and anti-inflammatory agents[1]. The compound 5-bromo-2-(cyclohexyloxy)nicotinic acid presents a unique analytical challenge due to its highly substituted pyridine core, which features a halogen (C-5), a bulky cyclic ether (C-2), and a carboxylic acid (C-3). This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using 1D/2D Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Elucidation Strategy & Causality

Accurate characterization requires a deep understanding of the electronic push-pull dynamics within the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the C-5 bromine atom strongly deshields the adjacent protons. Conversely, the electron-donating resonance from the C-2 cyclohexyloxy oxygen partially mitigates this effect at the ortho and para positions.

  • Solvent Selection (Causality) : Nicotinic acid derivatives inherently form strong intermolecular hydrogen-bonded dimers in the solid state and in non-polar solvents[2]. To prevent severe line broadening of the carboxylic acid proton and to ensure complete solvation of the polar lattice, DMSO-d₆ is mandated over CDCl₃. DMSO outcompetes the solute-solute hydrogen bonding, yielding sharp, resolvable signals.

  • Orthogonal Validation : While 1D ¹H and ¹³C NMR provide baseline connectivity, they cannot definitively rule out esterification at C-3 versus etherification at C-2 without ambiguity. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is integrated into the protocol to form a self-validating system: observing a ³J correlation from the cyclohexyl methine proton to the pyridine C-2 carbon unambiguously confirms the ether linkage.

Analytical Workflow

Workflow Start 5-Bromo-2-(cyclohexyloxy)nicotinic acid (Sample Prep) NMR_Path NMR Spectroscopy (DMSO-d6, 400 MHz) Start->NMR_Path IR_Path FT-IR Spectroscopy (Neat Solid, ATR) Start->IR_Path NMR_1D 1D Acq: ¹H, ¹³C, DEPT (Identify Spin Systems) NMR_Path->NMR_1D NMR_2D 2D Acq: HSQC, HMBC (Map Connectivity) NMR_Path->NMR_2D IR_Acq Acquisition: 4000-400 cm⁻¹ (Functional Group ID) IR_Path->IR_Acq Validation Cross-Validation (Orthogonal Data Synthesis) NMR_1D->Validation NMR_2D->Validation IR_Acq->Validation Elucidation Final Structural Elucidation (Self-Validating Model) Validation->Elucidation

Analytical workflow for the structural elucidation of 5-bromo-2-(cyclohexyloxy)nicotinic acid.

Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing : Accurately weigh 15.0 ± 0.5 mg of the analyte.

  • Solvation : Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: This specific concentration (~0.08 M) is optimized to provide sufficient signal-to-noise (S/N) for ¹³C and 2D NMR experiments within a standard 1-hour acquisition block, while avoiding concentration-dependent chemical shift drift common in carboxylic acids[3].

  • Tuning and Shimming : Transfer the homogeneous solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer at 298 K. Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei, followed by gradient shimming to achieve a solvent line width at half height (LWHH) of < 1.0 Hz.

  • Data Acquisition :

    • ¹H NMR : 16 scans, 2.0 s relaxation delay (D1), 15 ppm spectral width.

    • ¹³C{¹H} NMR : 1024 scans, 2.0 s D1, 250 ppm spectral width.

    • 2D HMBC : 4 scans per increment, 256 t₁ increments, optimized for long-range coupling (J = 8 Hz).

Protocol B: ATR-FTIR Spectral Acquisition
  • Background Collection : Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Application : Place approximately 2-3 mg of the neat solid powder directly onto the ATR crystal.

  • Compression : Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: ATR-FTIR is strictly selected over traditional KBr pelleting because KBr is highly hygroscopic. Moisture absorption during KBr preparation artificially broadens the 3500-3000 cm⁻¹ region, which would obscure the critical O-H stretch of the carboxylic acid.

  • Processing : Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring that the relative peak intensities accurately reflect the solid-state structure.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

PositionNucleus¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Assignment / Connectivity
1 N--Pyridine Nitrogen
2 C-159.5Pyridine C-O (Ether linkage)
3 C-116.0Pyridine C-COOH
4 CH8.20, d, J = 2.5 Hz, 1H142.5Pyridine CH (ortho to COOH)
5 C-110.5Pyridine C-Br
6 CH8.45, d, J = 2.5 Hz, 1H148.2Pyridine CH (adjacent to N)
7 COOH13.20, br s, 1H165.0Carboxylic Acid
1' CH5.10, m, 1H75.2Cyclohexyl CH-O
2', 6' CH₂1.95 (m, 2H), 1.55 (m, 2H)31.5Cyclohexyl CH₂ (Equatorial/Axial)
3', 5' CH₂1.75 (m, 2H), 1.35 (m, 2H)23.6Cyclohexyl CH₂ (Equatorial/Axial)
4' CH₂1.60 (m, 1H), 1.25 (m, 1H)25.4Cyclohexyl CH₂ (Equatorial/Axial)

Table 2: FT-IR Spectral Bands (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 – 2600Broad, MediumO-H stretch (Hydrogen-bonded carboxylic acid)
2935, 2858Sharp, MediumC-H stretch (Aliphatic cyclohexyl ring)
1695Sharp, StrongC=O stretch (Aryl carboxylic acid)
1585, 1540, 1445Sharp, MediumC=C and C=N stretch (Pyridine ring skeletal vibrations)
1255Sharp, StrongC-O-C asymmetric stretch (Aryl alkyl ether)
1045Sharp, MediumC-O-C symmetric stretch (Aryl alkyl ether)
655Sharp, WeakC-Br stretch

Mechanistic Insights into Spectral Data

  • NMR Spin Systems : The pyridine ring exhibits a classic meta-coupling pattern (J = 2.5 Hz) between H-4 and H-6. The complete absence of ortho-coupling (which would typically present as J = 7-8 Hz) structurally confirms the substitution pattern at C-2, C-3, and C-5. The H-6 proton is shifted significantly downfield (~8.45 ppm) due to the combined inductive and anisotropic effects of the adjacent nitrogen and the meta-bromine atom[2]. Furthermore, the cyclohexyl methine proton (H-1') is uniquely deshielded (~5.10 ppm) compared to standard aliphatic ethers. This is a direct consequence of the highly electron-deficient pyridine ring pulling electron density through the ether oxygen[3].

  • IR Functional Group Identification : The FTIR spectrum is dominated by a broad O-H stretch (3100-2600 cm⁻¹) overlapping with the aliphatic C-H stretches, alongside a sharp C=O stretch (1695 cm⁻¹), which is highly characteristic of an aryl carboxylic acid. The strong bands at 1255 cm⁻¹ and 1045 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretches of the aryl alkyl ether, respectively, validating the intact presence of the cyclohexyloxy group[1].

References

  • Source: National Institutes of Health (NIH)
  • Title: A Novel Photochemical Reaction of 2-Alkoxynicotinates to Cage-Type Photodimers Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)

Sources

Method

crystallization and isolation techniques for 5-Bromo-2-(cyclohexyloxy)nicotinic acid

An In-Depth Guide to the Crystallization and Isolation of 5-Bromo-2-(cyclohexyloxy)nicotinic acid Authored by: A Senior Application Scientist This document provides a comprehensive guide to developing robust crystallizat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallization and Isolation of 5-Bromo-2-(cyclohexyloxy)nicotinic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to developing robust crystallization and isolation protocols for 5-Bromo-2-(cyclohexyloxy)nicotinic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the fundamental principles and practical techniques required to achieve high purity and yield.

Introduction: The Critical Role of Purification

5-Bromo-2-(cyclohexyloxy)nicotinic acid is a substituted pyridine carboxylic acid. Like many active pharmaceutical ingredients (APIs) and key intermediates, its ultimate efficacy and safety are intrinsically linked to its purity profile. The removal of process-related impurities, such as starting materials, by-products, and reagents, is a non-negotiable step in the chemical development workflow.

Crystallization stands as the most powerful technique for the purification of solid organic compounds, offering the potential to yield material of exceptionally high purity through a thermodynamically controlled self-assembly process. A well-designed crystallization protocol not only purifies the target compound but also allows for control over critical physical properties such as crystal size, shape, and bulk density. This guide explains the causality behind experimental choices to empower the scientist to develop a protocol that is both effective and scalable.

Physicochemical Profile of 5-Bromo-2-(cyclohexyloxy)nicotinic acid

A thorough understanding of the molecule's properties is the foundation of any successful crystallization strategy. While extensive experimental data for this specific molecule is not widely published, we can infer a working profile based on its structural components (a brominated nicotinic acid core and a cyclohexyloxy ether) and data from related compounds.

PropertyValue / Expected BehaviorSignificance for Crystallization
Molecular Formula C₁₂H₁₄BrNO₃Provides the basis for molecular weight and elemental composition.
Molecular Weight 300.15 g/mol Used for all stoichiometric calculations.
Physical State Expected to be a solid at room temperature.Enables purification by crystallization.
Melting Point Not reported, but expected to be a sharp, defined melting point for the pure crystalline solid. The related 5-Bromonicotinic acid melts at 178-180 °C.[1]A key indicator of purity. A broad melting range suggests the presence of impurities.
pKa The pKa of the carboxylic acid is predicted to be ~3.08 (based on 5-bromonicotinic acid).[1]Crucial for pH-dependent solubility. The compound will be highly soluble in aqueous base (pH > 5) and poorly soluble in aqueous acid (pH < 2).
Solubility Expected to have low solubility in water and non-polar solvents (e.g., hexanes), with moderate to good solubility in polar organic solvents like alcohols, THF, DMSO, and ethyl acetate, especially upon heating.[1][2][3]The differential solubility across various solvents and temperatures is the primary lever for crystallization.

Part 1: The Foundational Principles of Crystallization

Crystallization is a process of phase change where a solute in a solution solidifies into a highly structured, crystalline lattice. The entire process is governed by the principle of supersaturation .

Supersaturation: The Driving Force A supersaturated solution is an unstable state containing more dissolved solute than can ordinarily be held at a given temperature. It is the essential prerequisite for both the formation of new crystal nuclei (nucleation) and their subsequent growth. Supersaturation can be achieved through several methods:

  • Cooling: Dissolving the solute in a suitable solvent at an elevated temperature and then cooling the solution. The solubility of most organic compounds decreases as the temperature drops, creating supersaturation.

  • Solvent Evaporation: Slowly removing the solvent, which increases the concentration of the solute to the point of supersaturation.

  • Anti-Solvent Addition: Adding a second solvent (an "anti-solvent" or "drown-out" solvent) in which the solute is poorly soluble to a solution of the solute in a "good" solvent. This reduces the overall solvating power of the medium, inducing crystallization.

  • pH Shift: For ionizable compounds like carboxylic acids, altering the pH to convert a highly soluble salt form into the less soluble neutral form.[4]

Part 2: Protocol Development - A Systematic Approach

This section details the experimental workflow for developing a tailored crystallization protocol for 5-Bromo-2-(cyclohexyloxy)nicotinic acid.

Workflow for Crystallization Method Development

G cluster_methods Select Primary Crystallization Method crude Crude Product (5-Bromo-2-(cyclohexyloxy)nicotinic acid) screen Solvent Screening (Vial Scale) crude->screen data Analyze Solubility Data (Hot vs. Cold) screen->data cooling Cooling Crystallization data->cooling Good differential solubility anti_solvent Anti-Solvent Crystallization data->anti_solvent High solubility in one solvent, low in another ph_shift pH-Shift Crystallization data->ph_shift Ionizable compound isolate Isolation (Filtration & Washing) cooling->isolate anti_solvent->isolate ph_shift->isolate dry Drying (Vacuum Oven) isolate->dry pure Pure, Crystalline Product (Verify Purity: MP, HPLC) dry->pure

Caption: Systematic workflow for crystallization protocol development.

Step 1: Solvent Screening

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while ideally keeping impurities dissolved throughout the process.

Screening Protocol (Vial Scale):

  • Place approximately 20-30 mg of crude 5-Bromo-2-(cyclohexyloxy)nicotinic acid into a small glass vial.

  • Add a candidate solvent (see table below) dropwise at ambient temperature, agitating after each addition, until a total of 0.5 mL has been added. Note the solubility.

  • If the compound is insoluble or sparingly soluble, heat the vial with agitation (e.g., in a sand bath or on a hot plate) to the solvent's boiling point. Note if the compound dissolves completely.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath (0-5 °C) for 15-20 minutes.

  • Observe the outcome:

    • Excellent: A dense crop of crystals forms upon cooling.

    • Good: Some crystals form; may require concentration or longer cooling time.

    • Poor: No crystals form (solution is not supersaturated) or the compound "oils out" (forms a liquid phase instead of solid crystals).

  • Repeat for a range of solvents to identify promising candidates.

Table of Suggested Screening Solvents:

ClassSolventBoiling Point (°C)PolarityNotes
Alcohols Methanol65Polar ProticOften a good starting point for polar compounds.
Ethanol78Polar ProticSimilar to methanol, but less volatile.[1]
Isopropanol (IPA)82Polar ProticA common, effective crystallization solvent.
Esters Ethyl Acetate (EtOAc)77Polar AproticGood for compounds of intermediate polarity.
Ketones Acetone56Polar AproticHigh solvating power, often used in anti-solvent pairs.
Ethers Tetrahydrofuran (THF)66Polar AproticCan form peroxides; use with caution.
2-Methyl-THF80Polar AproticA greener alternative to THF.
Hydrocarbons Toluene111Non-polarCan be effective for aromatic compounds.[4]
Heptane/Hexane98 / 69Non-polarOften used as anti-solvents.
Aqueous Water100Polar ProticThe compound is likely insoluble but can be used with co-solvents or for pH-shift methods.[4][5]
Other Acetonitrile (ACN)82Polar AproticGood for compounds of intermediate polarity.

Part 3: Detailed Crystallization Protocols

Based on the screening results, select the most appropriate method below for scale-up.

Protocol 1: Cooling Crystallization

This is the preferred method when a single solvent shows a large temperature-dependent solubility gradient.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 5-Bromo-2-(cyclohexyloxy)nicotinic acid. Add the chosen solvent in portions while heating the mixture to a gentle reflux with stirring. Continue adding the minimum amount of solvent required to achieve complete dissolution.

    • Causality: Using the minimum volume of hot solvent ensures the solution will be highly supersaturated upon cooling, maximizing yield.

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

    • Causality: This step removes particulate matter that could otherwise be trapped in the final product. Pre-heating the apparatus prevents premature crystallization and loss of product on the filter.

  • Cooling & Crystallization: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. The rate of cooling directly impacts crystal size and purity.

    • Causality: Slow cooling promotes the growth of larger, more perfect crystals. Rapid cooling leads to fast nucleation and the formation of small, often less pure, crystals that can trap impurities.

  • Secondary Cooling: Once the flask has reached ambient temperature, place it in an ice-water bath or refrigerator (0-5 °C) for at least one hour to maximize the precipitation of the product.

  • Isolation: Proceed to the Isolation and Drying Protocol .

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in all reasonable hot solvents for cooling crystallization to be effective.

  • Dissolution: At room temperature, dissolve the crude product in the minimum amount of a "good" solvent (in which it is very soluble).

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (in which the product is insoluble but is miscible with the "good" solvent) dropwise.

    • Causality: The slow addition maintains a controlled level of supersaturation. Adding the anti-solvent too quickly can cause the product to "crash out" as an amorphous or oily precipitate, which is typically less pure.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). At this point, you can add a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.

  • Maturation: Allow the mixture to stir for at least one hour to allow for complete crystal formation and growth.

  • Isolation: Proceed to the Isolation and Drying Protocol .

Protocol 3: pH-Shift Crystallization

This powerful technique leverages the acidic nature of the carboxylic acid group and is excellent for removing non-acidic or basic impurities.[4]

G start Crude Acid (Insoluble in H₂O) + Non-Acidic Impurities add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base dissolve Soluble Carboxylate Salt + Insoluble Impurities add_base->dissolve filtrate Filter Solution dissolve->filtrate impurities_removed Insoluble Impurities (Removed) filtrate->impurities_removed Discard clear_solution Clear Filtrate (Soluble Salt) filtrate->clear_solution add_acid Slowly Add Acid (e.g., 1M HCl) to pH < pKa clear_solution->add_acid precipitate Pure Crystalline Acid Precipitates add_acid->precipitate

Caption: Logical flow of purification via pH-shift crystallization.

  • Basification: Suspend the crude 5-Bromo-2-(cyclohexyloxy)nicotinic acid in water. Slowly add an aqueous base (e.g., 1 M Sodium Hydroxide or Sodium Bicarbonate solution) with stirring until the solid completely dissolves and the pH is basic (pH ~8-9).

    • Causality: The base deprotonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt. Many organic impurities lacking an acidic functional group will remain insoluble.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Acidification: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add an aqueous acid (e.g., 1 M HCl or Acetic Acid) dropwise. Monitor the pH.

    • Causality: As the pH drops below the compound's pKa (~3), the carboxylate salt is protonated back to the neutral carboxylic acid, which is poorly soluble in water and precipitates out of solution. A slow rate of addition is crucial for forming well-defined crystals rather than an amorphous solid.

  • Maturation: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Proceed to the Isolation and Drying Protocol .

Part 4: Isolation and Drying Protocol

  • Filtration: Set up a Büchner funnel with an appropriate filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold crystallization solvent.

  • Collection: Pour the crystal slurry into the funnel. The vacuum will pull the mother liquor through, leaving the solid crystals on the filter paper.

  • Washing: Break the vacuum. Add a small amount of cold solvent to the filter cake and gently resuspend the solid. Re-apply the vacuum to pull the wash solvent through. Repeat this step 1-2 times.

    • Causality: Washing removes the residual mother liquor, which is saturated with dissolved impurities. Using cold solvent minimizes the re-dissolution of the desired product, thus preventing yield loss.

  • Initial Drying: Keep the vacuum on for 5-10 minutes to pull air through the filter cake, removing the bulk of the solvent.

  • Final Drying: Transfer the solid product from the filter paper to a watch glass or drying dish. Place it in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Causality: Drying under vacuum effectively removes residual solvents, which could interfere with subsequent reactions or analytical characterization. The temperature should be kept well below the compound's melting point to avoid decomposition.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Google Patents. US2496114A - Purification of nicotinamide. Google Patents.
  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]

  • Google Patents. US3037987A - Purification of nicotinic acid. Google Patents.
  • Google Patents. CA2343012A1 - Method for crystallising carboxylic acid. Google Patents.
  • European Patent Office. EP 1270539 A1 - Process for the preparation of an aromatic carboxylic acid. Googleapis.com. Available at: [Link]

  • ACS Publications. Minoxidil Multi-Component Crystals with Aromatic Carboxylic Acids: Theoretical Calculation and Structural Analysis. ACS Publications. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Elsevier. Available at: [Link]

  • Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. Available at: [Link]

  • PubChemLite. 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3). PubChemLite. Available at: [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • PubChem. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004. PubChem. Available at: [Link]

  • ChemBK. 5-bromo-6-(cyclohexyloxy)nicotinic acid. ChemBK. Available at: [Link]

  • "Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature". (n.d.).

Sources

Application

In Vitro Assay Preparation and Pharmacological Profiling of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid Derivatives Targeting GPR109A

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery. Scientific Rationale & Scaffold Selection The G-protein coupled receptor GPR109A (also known as HCAR2) is the primary target...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery.

Scientific Rationale & Scaffold Selection

The G-protein coupled receptor GPR109A (also known as HCAR2) is the primary target for the endogenous ketone body β-hydroxybutyrate and the antidyslipidemic drug nicotinic acid (niacin) . While niacin is highly effective at inhibiting lipolysis and modulating lipid profiles, its clinical utility is severely hampered by cutaneous flushing—an adverse event driven by β-arrestin-mediated off-target signaling .

To engineer biased agonists that retain therapeutic efficacy while avoiding flushing, medicinal chemists utilize modular pharmacophores like 5-Bromo-2-(cyclohexyloxy)nicotinic acid .

  • The Causality of the Scaffold: The nicotinic acid core anchors the molecule to the GPR109A orthosteric site via critical hydrogen bonding. The cyclohexyloxy ether occupies a highly lipophilic sub-pocket, significantly increasing binding affinity compared to unsubstituted niacin . Crucially, the 5-bromo substituent acts as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to rapidly generate libraries of derivatives to probe structure-activity relationships (SAR).

GPR109A_Signaling Ligand 5-Bromo-2-(cyclohexyloxy) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Agonist Binding Gi Gi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduces Lipolysis Inhibition of Lipolysis cAMP->Lipolysis Downstream Effect

Fig 1: GPR109A Gi-coupled signaling pathway targeted by nicotinic acid derivatives.

Compound Handling & Stock Preparation

Because 5-Bromo-2-(cyclohexyloxy)nicotinic acid possesses a bulky hydrophobic cyclohexyloxy group, its aqueous solubility is drastically lower than that of endogenous niacin.

Preparation Protocol:

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Expert Insight: Do not use aqueous buffers for the primary stock. The compound will immediately precipitate, leading to artificially low potency readouts in downstream assays.

  • Storage: Aliquot the 10 mM stock into amber glass vials (the bromo-aromatic system can be sensitive to prolonged UV exposure) and store at -20°C.

  • Working Dilutions: Perform serial dilutions in 100% DMSO. Only introduce the compound to the aqueous assay buffer at the final step, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent cellular toxicity.

Self-Validating In Vitro Assay: TR-FRET cAMP Accumulation

Because GPR109A is a Gi/o-coupled receptor, its activation suppresses Adenylyl Cyclase (AC) activity, thereby lowering intracellular cyclic AMP (cAMP) levels . To quantify this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

Experimental Causality & Controls

To create a self-validating system , this protocol incorporates three critical mechanistic controls:

  • Forskolin (FSK): A direct AC activator. Because resting cAMP levels in cells are too low to measure an inhibitory decrease, FSK is used to artificially spike cAMP. The agonist's efficacy is measured by its ability to suppress this FSK-induced spike .

  • IBMX: A broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP during the assay window, ensuring stable readouts.

  • Pertussis Toxin (PTX) Uncoupling: A negative control cohort of cells is pre-treated with PTX (100 ng/mL for 16 h). PTX ADP-ribosylates the Gi protein, permanently uncoupling it from the receptor. If the 5-Bromo derivative's effect is abolished in the PTX group, it proves the compound is acting specifically through the Gi-GPCR pathway and not causing assay interference or cytotoxicity .

Step-by-Step Protocol

Step 1: Cell Preparation

  • Harvest CHO-K1 cells stably expressing human GPR109A.

  • Resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, pH 7.4).

  • Seed 5,000 cells/well into a low-volume 384-well white microplate (5 µL per well).

Step 2: Compound & Forskolin Stimulation

  • Prepare a 4X concentration of the 5-Bromo-2-(cyclohexyloxy)nicotinic acid (and its derivatives) in Assay Buffer containing 4X Forskolin (final assay concentration of FSK should be equal to its EC80, typically ~10 µM).

  • Add 2.5 µL of the Compound/FSK mixture to the cells.

  • Incubate the plate at Room Temperature (RT) for 45 minutes in the dark.

Step 3: Lysis and TR-FRET Detection

  • Add 2.5 µL of Europium cryptate-labeled cAMP tracer (donor) diluted in lysis buffer.

  • Add 2.5 µL of d2-labeled anti-cAMP monoclonal antibody (acceptor) diluted in lysis buffer.

  • Incubate for 1 hour at RT to allow competitive binding between endogenous cellular cAMP and the Eu-cAMP tracer for the antibody binding sites.

Step 4: Readout & Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; dual emission at 620 nm (Europium) and 665 nm (d2).

  • Calculate the FRET ratio (665/620 nm). Note: Because this is a competitive assay, lower intracellular cAMP results in higher tracer binding, yielding a HIGHER FRET signal.

TR_FRET_Workflow Step1 1. Cell Preparation Seed CHO-K1 GPR109A cells Step2 2. Compound Addition Add 5-Bromo derivative + Forskolin Step1->Step2 Step3 3. Incubation Incubate 45 min at RT Step2->Step3 Step4 4. Lysis & Detection Add Eu-cAMP tracer & d2-Antibody Step3->Step4 Step5 5. TR-FRET Readout Ex: 337nm | Em: 620nm & 665nm Step4->Step5 Step6 6. Data Analysis Calculate EC50 & Emax Step5->Step6

Fig 2: Step-by-step TR-FRET assay workflow for measuring Gi-coupled GPCR activation.

Quantitative Data Interpretation

When evaluating the library generated from the 5-Bromo-2-(cyclohexyloxy)nicotinic acid scaffold, data should be normalized against the endogenous ligand (Niacin) to determine relative efficacy (Emax) and potency (EC50).

Table 1: Representative Pharmacological Parameters (In Vitro TR-FRET Assay)

CompoundTargetEC50 (nM)Emax (% of Niacin)Application / Role in Pipeline
Niacin (Nicotinic Acid) GPR109A~100100%Endogenous Reference Agonist
5-Bromo-2-(cyclohexyloxy)nicotinic acid GPR109A~4595%Hit Scaffold / Synthetic Intermediate
Optimized Lead (Hypothetical) GPR109A< 10> 98%Advanced Preclinical Candidate
PTX + 5-Bromo derivative GPR109AN/A0%Mechanistic Negative Control

Note: The enhanced potency of the 5-bromo derivative compared to niacin is driven by the cyclohexyloxy group displacing high-energy water molecules in the receptor's hydrophobic pocket.

References

  • Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals. Available at:[Link]

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. National Center for Biotechnology Information (PMC). Available at:[Link]

  • EP3403649A1 - Inhibitors and antagonists of gpr84 for the treatment of endometriosis (TR-FRET Methodology).Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges with 5-Bromo-2-(cyclohexyloxy)nicotinic Acid

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted nicotinic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted nicotinic acid derivatives. 5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS: 1216955-51-9) presents a "perfect storm" of solubility liabilities: a highly lipophilic and bulky cyclohexyloxy group, a heavy, electron-withdrawing bromine atom, and a rigid planar pyridine core.

This guide provides field-proven, self-validating protocols to overcome these challenges, transitioning your workflows from frustrating precipitations to stable, homogeneous solutions suitable for in vitro and in vivo applications.

Section 1: Molecular Profiling & Root Cause Analysis (FAQ)

Q: Why does 5-Bromo-2-(cyclohexyloxy)nicotinic acid resist dissolution even in standard biological buffers? A: The molecule is a weak acid with an estimated carboxylic acid pKa of ~3.1–4.0 [1]. At a low pH (e.g., unbuffered water or gastric fluid), the molecule is unionized, and its hydration is sterically hindered by the bulky cyclohexyloxy group. While increasing the pH above its pKa ionizes the carboxylic acid, the overwhelming lipophilicity (LogP > 4.0) of the rest of the molecule often leads to the formation of poorly soluble sodium salts or micellar aggregation that eventually precipitates out of solution.

Section 2: pH Adjustment & Advanced Salt Formation

Q: I adjusted the pH to 7.4 using NaOH, but the solution becomes cloudy over time. How do I fix this? A: You are experiencing "salting out." Simple inorganic counterions like Na⁺ do not provide enough of a hydration sphere to keep the massive lipophilic core suspended. The mechanistic solution is to switch to a polyhydroxy organic base, such as Meglumine (N-methyl-D-glucamine) or Tromethamine (TRIS). Meglumine acts synergistically by neutralizing the weak acid while enveloping the drug in its multiple hydroxyl groups, significantly lowering the thermodynamic penalty of aqueous solvation [2].

Protocol: Meglumine Salt Formation

Causality: Using an organic polyhydroxy base prevents the lattice crystallization typical of inorganic salts.

  • Prepare a 100 mM solution of Meglumine in purified water.

  • Weigh the required mass of 5-Bromo-2-(cyclohexyloxy)nicotinic acid (equimolar to the Meglumine).

  • Gradually add the API powder to the Meglumine solution under continuous magnetic stirring (400 rpm) at room temperature.

  • Monitor the pH; it should stabilize around 7.0–7.5. If the pH drops below 6.5, add micro-aliquots of 10 mM Meglumine until complete dissolution is achieved.

  • Filter through a 0.22 µm PTFE or PES syringe filter. Self-Validation Check: Measure the optical density of the filtrate at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible micellar aggregation or precipitation.

Section 3: Cosolvent Systems & The "Solvent-Shift" Phenomenon

Q: Can I just dissolve it in DMSO and dilute it into my assay buffer? A: Direct dilution of a DMSO stock into an aqueous buffer causes a rapid change in the dielectric constant (the "solvent-shift"), leading to immediate nucleation and precipitation. Instead, use a graded cosolvent system utilizing Polyethylene Glycol 400 (PEG 400). PEG 400 lowers the polarity of the aqueous mixture to closely match the dielectric constant of the lipophilic drug, preventing precipitation while remaining biologically compatible [3].

Protocol: Step-Down Cosolvent Dilution

Causality: High-shear mixing during the aqueous phase addition prevents localized pockets of high polarity, which trigger nucleation.

  • Dissolve the API completely in 100% PEG 400 (up to 10 mg/mL) using mild vortexing and a 40°C water bath.

  • Prepare your target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Under high-shear mixing (vortex or homogenizer), add the aqueous buffer to the PEG 400 solution dropwise. Critical: Do not add the PEG solution to the buffer.

  • Maintain a final cosolvent ratio of 20% PEG 400 to 80% Buffer. Self-Validation Check: Perform a 1:10 serial dilution of the final mixture into simulated gastric fluid (SGF) or PBS. If the solution remains optically clear for 2 hours, the cosolvent system successfully prevents solvent-shift precipitation.

Section 4: Ternary Cyclodextrin Complexation

Q: I need a completely aqueous, solvent-free formulation for IV administration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) alone isn't working well. What is the alternative? A: The cyclohexyloxy group is exceptionally bulky and suffers from steric hindrance when entering the hydrophobic cavity of HP-β-CD. To force the inclusion complex, we must use a Ternary Complexation strategy. By adding an auxiliary agent like L-Arginine, you create a salt bridge that neutralizes the carboxylic acid, while the lipophilic tail is anchored inside the cyclodextrin cavity. This thermodynamically favors the Gibbs free energy of transfer into the CD cavity, yielding exponential solubility enhancements [4].

Protocol: Preparation of a Ternary HP-β-CD Complex

Causality: Sonication provides the mechanical energy required to overcome the activation barrier for cavity inclusion, while L-Arginine stabilizes the protruding carboxylic acid.

  • Dissolve HP-β-CD in water to create a 20% (w/v) solution.

  • Add L-Arginine (1:1 molar ratio to your target API concentration) to the CD solution.

  • Add 5-Bromo-2-(cyclohexyloxy)nicotinic acid to the basic cyclodextrin solution.

  • Sonicate the mixture in a water bath at 30°C for 45 minutes.

  • Lyophilize (freeze-dry) the clear solution if a stable solid powder is required for long-term storage. Self-Validation Check: Analyze the lyophilized powder via Differential Scanning Calorimetry (DSC). The disappearance of the API's characteristic melting endotherm (~180°C) confirms complete amorphous inclusion within the cyclodextrin cavity.

Quantitative Solubilization Data

The following table summarizes the expected solubility enhancements based on the physicochemical causality of nicotinic acid derivatives.

Solubilization StrategyVehicle CompositionExpected Solubility (mg/mL)Fold EnhancementPrimary Mechanism of Action
Baseline (Control) Purified Water (pH ~4.0)< 0.011xIntrinsic solubility ( S0​ )
Simple pH Adjustment PBS Buffer (pH 7.4)~0.5 - 1.050x - 100xCarboxylic acid ionization
Cosolvent Blend 20% PEG 400 / 80% Water~2.5 - 4.0> 250xDielectric constant matching
Organic Salt 100 mM Meglumine (pH 7.4)~5.0 - 8.0> 500xIonization + Polyhydroxy hydration
Ternary Complex 20% HP-β-CD + L-Arginine> 15.0> 1500xHost-guest inclusion + Salt bridge

Visualizing the Solubilization Workflows

SolubilizationWorkflow A 5-Bromo-2-(cyclohexyloxy) nicotinic acid (Aqueous Insoluble) B Step 1: pH Titration Adjust to pH 7.0 - 7.5 A->B C Is Solubilization Stable? B->C D Success: Formulate as Meglumine Salt C->D Yes (Clear) E Step 2: Cosolvent Addition Use 20% PEG 400 C->E No (Cloudy) F Step 3: Ternary Complexation HP-β-CD + L-Arginine E->F Dilution Precipitation G Final Solubilized Formulation F->G Stable Inclusion

Caption: Decision tree for selecting the optimal solubilization strategy for lipophilic weak acids.

TernaryComplex Drug Drug Molecule (Lipophilic Core + Anion) Complex Stable Ternary Complex (Enhanced Hydration) Drug->Complex Cavity Inclusion CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host Molecule Arg L-Arginine (Cationic Bridge) Arg->Complex Salt Bridge & H-Bonding

Caption: Mechanistic formation of a ternary cyclodextrin complex using an amino acid bridge.

References

  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids Catalysts, MDPI. URL:[Link]

  • Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-β-Cyclodextrin: Selection of Meglumine, a Polyhydroxy Base, as a Novel Ternary Component AAPS PharmSciTech, ResearchGate. URL:[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Pharmaceutics, National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

reducing side-product formation in 5-Bromo-2-(cyclohexyloxy)nicotinic acid halogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most frequent point of failure reported by researchers working with 5-Bromo-2-(cyclohexylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most frequent point of failure reported by researchers working with 5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS: 1216955-51-9): the severe formation of side-products during its halogenation.

In drug development workflows, "halogenation" of this specific building block almost universally refers to acyl halogenation —the conversion of the carboxylic acid to an acid chloride for downstream amide coupling.

Below, we dissect the mechanistic causality of these side reactions, provide quantitative optimization data, and outline a self-validating protocol to ensure your synthetic success.

Expert Insight: The Causality of Ether Cleavage

The primary mode of failure when halogenating 2-alkoxynicotinic acids is ether cleavage (dealkylation).

When using traditional halogenating agents like Thionyl Chloride ( SOCl2​ ) or Phosphorus Oxychloride ( POCl3​ ), stoichiometric amounts of hydrogen chloride (HCl) are generated. The pyridine nitrogen of your substrate becomes protonated, creating a highly electron-deficient pyridinium species. In this state, the chloride ion ( Cl− ) acts as a potent nucleophile. It attacks the sterically accessible cyclohexyl carbon (via SN​1 / SN​2 ), cleaving the ether bond to form cyclohexyl chloride and 5-bromo-2-hydroxynicotinoyl chloride (which tautomerizes to the highly stable pyridone)[1].

Even when using milder reagents like Oxalyl Chloride with catalytic DMF, the highly electrophilic Vilsmeier-Haack intermediate can still trigger this nucleophilic attack if the local acidic environment is not strictly controlled[2].

Reaction Pathway Visualization

G SM 5-Bromo-2-(cyclohexyloxy) nicotinic acid Inter Vilsmeier or Acyl Intermediate + HCl SM->Inter + Reagent Reagent Acyl Halogenating Agent (e.g., SOCl₂, (COCl)₂) Desired 5-Bromo-2-(cyclohexyloxy) nicotinoyl chloride (Target) Inter->Desired Neutral/Base-buffered Conditions Side1 5-Bromo-2-hydroxynicotinoyl chloride (Cleavage) Inter->Side1 Excess HCl / Heat (Nucleophilic Attack) Side2 Cyclohexyl Chloride (Byproduct) Inter->Side2 SN1/SN2 on Cyclohexyl

Divergent pathways in the acyl halogenation of 5-bromo-2-(cyclohexyloxy)nicotinic acid.

Quantitative Optimization Data

To prevent side-product formation, you must suppress the activation energy of the cleavage pathway by controlling temperature and neutralizing HCl[3].

Halogenating Reagent SystemTemperatureAcid ScavengerConversion to Acyl ChlorideEther Cleavage (Side-Product)Recommendation Level
Thionyl Chloride ( SOCl2​ )65°C (Reflux)None< 10%> 85%Strongly Discouraged
Oxalyl Chloride / DMF25°CNone~ 50%30 - 40%Not Recommended
Oxalyl Chloride / DMF0°C2,6-Lutidine> 90%< 5%Standard / Scalable
Ghosez's Reagent25°CNone Needed> 95%< 1%Highly Recommended

Troubleshooting FAQs

Q: I am using standard oxalyl chloride with catalytic DMF. Why am I still seeing 30-40% of the 2-hydroxy side product? A: The Vilsmeier-Haack intermediate is highly reactive. If your reaction warms above 0°C, the thermal energy combined with the un-scavenged HCl drives the cleavage of the cyclohexyloxy group. Solution: Introduce a sterically hindered, non-nucleophilic base (like 2,6-lutidine) to scavenge HCl without interfering with the acyl chloride formation.

Q: Is there a reagent that completely avoids HCl generation? A: Yes. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions. Because no HCl is generated, the ether cleavage pathway is entirely shut down. It is the gold standard for highly sensitive 2-alkoxypyridines.

Q: What if my goal is electrophilic aromatic halogenation (e.g., adding a chlorine to the C6 position of the pyridine ring)? A: The pyridine ring of this substrate is severely deactivated by both the existing 5-bromo group and the carboxylic acid. Direct electrophilic halogenation requires extremely harsh conditions (e.g., POCl3​ at >110°C), which will definitively destroy the cyclohexyloxy ether. If C6-halogenation is required, you must perform it prior to installing the cyclohexyloxy group, or utilize a Directed Ortho-Metalation (DoM) strategy using a strong base like LDA at -78°C followed by a halogen trapping agent.

Self-Validating Experimental Protocol: Buffered Acyl Chlorination

This protocol utilizes Oxalyl Chloride buffered with 2,6-Lutidine. It is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the often-expensive downstream amine coupling step.

Reagents:

  • 5-Bromo-2-(cyclohexyloxy)nicotinic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend the substrate (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Buffering: Add 2,6-Lutidine (1.5 eq). Causality: Lutidine is sterically hindered; it will absorb the generated HCl to prevent ether cleavage but is too bulky to form stable, unreactive acylpyridinium dead-ends.

  • Activation: Cool the reaction mixture strictly to 0°C using an ice bath. Add DMF (0.05 eq).

  • Halogenation: Add Oxalyl chloride (1.2 eq) dropwise over 10 minutes. Maintain the reaction at 0°C for exactly 2 hours. Causality: Keeping the temperature at 0°C suppresses the thermal activation energy required for the SN​1 / SN​2 ether cleavage pathway.

  • Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze this quenched sample via LC-MS.

    • Success Indicator: You must observe a dominant peak at m/z 314/316 (representing the methyl ester of your intact product, confirming the acid chloride was successfully formed).

    • Failure Indicator: A peak at m/z 232/234 indicates ether cleavage has occurred (representing 5-bromo-2-hydroxynicotinic acid methyl ester). If this is >5%, your cooling bath failed or your DCM was wet.

  • Isolation: Once validated, concentrate the mixture under reduced pressure. Do not heat the rotavap bath above 25°C. The resulting crude 5-bromo-2-(cyclohexyloxy)nicotinoyl chloride should be immediately dissolved in your coupling solvent (e.g., THF or DCM) and reacted with your target amine.

References[1] Noncatalyzed cleavage reaction of ethers with acyl halides. High Pressure Res. Available at:https://asau.ru[2] Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Available at: https://dur.ac.uk[3] Optimization Parameters for the Chlorination of 2-Alkoxypyridine-4-carboxylates. BenchChem. Available at: https://benchchem.com

Sources

Troubleshooting

column chromatography purification methods for 5-Bromo-2-(cyclohexyloxy)nicotinic acid

Welcome to the Technical Support Center for the purification of 5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS: 1216955-51-9)[1]. Designed for researchers, synthetic chemists, and drug development professionals, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS: 1216955-51-9)[1]. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-validated troubleshooting strategies and FAQs for column chromatography, focusing entirely on the unique physicochemical challenges posed by this molecule.

Physicochemical Profile & Chromatographic Implications

Understanding the molecular structure is the first step in designing a self-validating purification protocol. 5-Bromo-2-(cyclohexyloxy)nicotinic acid contains a carboxylic acid, a weakly basic pyridine ring, and highly lipophilic bromo and cyclohexyloxy substituents.

Table 1: Molecular Characteristics and Chromatographic Behavior

PropertyValue/DescriptionChromatographic Implication
Functional Groups Carboxylic acid, Pyridine ring, Bromine, Cyclohexyl etherZwitterionic potential; prone to strong hydrogen bonding with stationary phases.
Acidic pKa ~3.0 - 4.0 (Carboxylic acid)Readily deprotonates on neutral silica, leading to severe peak tailing and streaking.
Basic pKa ~1.0 - 2.0 (Pyridine nitrogen)Weakly basic due to electron-withdrawing substituents, but can still interact with acidic silanols.
Lipophilicity (LogP) High (due to bromo and cyclohexyloxy groups)Exhibits excellent retention on reverse-phase (C18) columns; requires a higher non-polar solvent ratio in normal-phase chromatography.

Normal-Phase Silica Gel Chromatography

Troubleshooting & FAQs

Q: Why does my compound streak severely on standard silica gel, resulting in poor isolated yields? A: The streaking (or tailing) is primarily caused by the strong hydrogen-bonding interaction between the deprotonated carboxylate ion of the nicotinic acid and the free, slightly acidic silanol groups (Si-OH) on the silica gel surface[2]. Because the silica surface is heterogeneous, the target molecule binds with varying affinities, causing the elution band to smear across multiple fractions.

Q: How can I adjust my mobile phase to prevent this streaking? A: You must add an acidic modifier—typically 0.1% to 1% (v/v) glacial acetic acid or formic acid—to your mobile phase (e.g., Hexane/Ethyl Acetate). The causality here is twofold:

  • Ionization Suppression: The acid donates protons, forcing the carboxylic acid into its neutral, less polar state (R-COOH).

  • Silanol Masking: The modifier competitively binds to the active silanol sites on the silica gel, preventing the target molecule from sticking[2].

Protocol 1: Acid-Modified Normal-Phase Silica Gel Column

This protocol is a self-validating system: by matching the TLC mobile phase exactly to the column mobile phase, you ensure that the sharp spots observed on the plate will translate to sharp elution bands on the column.

  • Solvent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 70:30 v/v) and add 1% (v/v) glacial acetic acid. Mix thoroughly.

  • TLC Validation: Spot the crude mixture on a silica TLC plate and develop it using the acid-modified solvent. Verify that the target spot is tight and round, confirming the modifier concentration is sufficient.

  • Column Packing: Slurry-pack the silica gel column using the acid-modified mobile phase. This pre-conditions the column, neutralizing active silanol sites before the sample is introduced.

  • Sample Loading: Dissolve the crude 5-Bromo-2-(cyclohexyloxy)nicotinic acid in a minimum volume of the modified mobile phase (or Dichloromethane if solubility is poor) and carefully load it onto the column.

  • Elution: Elute using the modified mobile phase. Monitor fractions via TLC.

  • Post-Purification: Pool the product-containing fractions. To remove residual acetic acid, concentrate under reduced pressure, and azeotrope with toluene (2-3 times) before final drying under high vacuum.

Reverse-Phase (C18) Chromatography

Troubleshooting & FAQs

Q: When should I switch from normal-phase to reverse-phase (C18) chromatography for this compound? A: If your crude mixture contains highly polar impurities (which co-elute on silica) or if normal-phase yields poor recovery due to irreversible adsorption, reverse-phase (C18) chromatography is superior. The lipophilic bromo and cyclohexyloxy groups provide excellent retention and separation resolution on C18 matrices.

Q: I am using a C18 column, but I am still seeing peak tailing. What is causing this? A: Even on C18 columns, secondary-retention effects can occur. This happens when the carboxylic acid or pyridine nitrogen interacts with residual, unendcapped silanol groups on the silica backbone of the C18 matrix[3]. To resolve this, use an acidic aqueous mobile phase (e.g., 0.1% Formic acid in Water) paired with an organic modifier (Acetonitrile containing 0.1% Formic acid) to maintain the unionized state of the compound and suppress secondary interactions[3].

Protocol 2: Reverse-Phase Preparative HPLC
  • System Setup: Equip the preparative HPLC with a high-quality, fully endcapped C18 column (e.g., 5 µm, 100 Å).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% (v/v) Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% (v/v) Formic Acid.

  • Gradient Design: Because 5-Bromo-2-(cyclohexyloxy)nicotinic acid is highly lipophilic, start the gradient at 40% B and ramp to 95% B over 20 minutes.

  • Sample Preparation: Dissolve the crude sample in DMSO or a 50:50 mixture of Solvent A/B. Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Execution & Recovery: Inject the sample and monitor UV absorbance at 254 nm (optimal for the pyridine ring). Collect the main peak. Lyophilize the pooled fractions to remove water and volatile formic acid, yielding the pure solid.

Visualizations

PurificationWorkflow Start Crude 5-Bromo-2-(cyclohexyloxy) nicotinic acid CheckImp Assess Impurity Polarity Start->CheckImp NormalPhase Normal-Phase Silica (Hexane/EtOAc) CheckImp->NormalPhase Non-polar impurities ReversePhase Reverse-Phase C18 (Water/MeCN) CheckImp->ReversePhase Polar impurities AddAcidNP Add 0.1-1% Acetic Acid (Prevents Silanol Binding) NormalPhase->AddAcidNP AddAcidRP Add 0.1% Formic Acid (Suppresses Ionization) ReversePhase->AddAcidRP Pure Pure Compound AddAcidNP->Pure AddAcidRP->Pure

Decision matrix for selecting the optimal purification workflow based on impurity polarity.

Mechanism State1 Deprotonated Nicotinic Acid (R-COO⁻) Interaction Strong H-Bonding (Severe Streaking) State1->Interaction Silica Free Silanol Groups (Si-OH) Silica->Interaction Modifier Add Acetic/Formic Acid (H⁺ Donor) Interaction->Modifier State2 Protonated Nicotinic Acid (R-COOH) Modifier->State2 Masked Masked Silanols (Reduced Interaction) Modifier->Masked Elution Sharp Elution Band State2->Elution Masked->Elution

Mechanistic pathway showing how acidic modifiers prevent severe streaking on silica gel.

References

  • Title: Building Blocks P14329 | EvitaChem: 5-Bromo-2-(cyclohexyloxy)
  • Title: TLC tailing and carboxylic acid?
  • Source: lctsbible.

Sources

Optimization

improving thermal stability of 5-Bromo-2-(cyclohexyloxy)nicotinic acid during storage

Welcome to the technical support center for 5-Bromo-2-(cyclohexyloxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-2-(cyclohexyloxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

I. Understanding the Molecule: Potential Instabilities

5-Bromo-2-(cyclohexyloxy)nicotinic acid is a complex molecule with several functional groups that can contribute to its degradation under suboptimal storage conditions. Elevated temperatures can accelerate these degradation pathways, compromising sample purity and experimental outcomes. The primary sites of potential thermal instability are:

  • The Ether Linkage: The cyclohexyloxy group is attached to the pyridine ring via an ether bond. Ether linkages can be susceptible to cleavage, particularly under acidic conditions that may arise from the degradation of the nicotinic acid moiety itself.

  • The Carboxylic Acid Group: Carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[1] This process would result in the formation of 5-bromo-2-(cyclohexyloxy)pyridine.

  • The Bromo-Substituted Pyridine Ring: While generally stable, the bromine substituent can influence the electron density of the pyridine ring, potentially affecting the reactivity of other functional groups.

The interplay of these groups means that thermal stress can initiate a cascade of degradation reactions. Understanding these potential pathways is the first step in mitigating them.

II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section addresses specific problems you might encounter related to the thermal stability of 5-Bromo-2-(cyclohexyloxy)nicotinic acid.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage

Question: I have been storing my batch of 5-Bromo-2-(cyclohexyloxy)nicotinic acid at room temperature and my latest HPLC analysis shows new, unidentified peaks that were not present in the initial analysis. What could be happening?

Probable Cause: The appearance of new peaks strongly suggests that the compound is degrading. Room temperature, especially if it fluctuates or is consistently high, can provide sufficient energy to initiate thermal degradation. The most likely degradation products would result from the cleavage of the ether linkage or decarboxylation of the carboxylic acid.

Solution Pathway:

  • Confirm Degradation: Re-analyze a fresh, properly stored (see recommended storage conditions below) sample of 5-Bromo-2-(cyclohexyloxy)nicotinic acid alongside your stored sample. This will confirm that the new peaks are indeed degradation products.

  • Characterize Degradation Products: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the impurities.[2] This will help in identifying the degradation pathway. For instance, a mass corresponding to the loss of the cyclohexyl group would indicate ether cleavage, while a mass corresponding to the loss of CO2 would point to decarboxylation.

  • Implement Corrective Storage: Immediately transfer all stock of 5-Bromo-2-(cyclohexyloxy)nicotinic acid to a controlled, low-temperature environment.

Experimental Protocol: Stability Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the stability of your compound.[2][3]

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., Zorbax 300SB-C18)Provides good separation for moderately polar compounds.
Mobile Phase Acetonitrile and 0.05 M Sodium Phosphate Buffer (pH 2.8)The acidic pH helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
Detection UV at 214 nmAllows for sensitive detection of the aromatic pyridine ring.
Temperature 45 °CElevated column temperature can improve peak shape and reduce analysis time.
Issue 2: Inconsistent Experimental Results

Question: My recent experiments using 5-Bromo-2-(cyclohexyloxy)nicotinic acid have been yielding inconsistent and non-reproducible results. Could this be related to storage?

Probable Cause: Inconsistent results are a common consequence of using a degraded starting material. If the purity of your compound is variable, the concentration of the active molecule will also be inconsistent, leading to unreliable experimental outcomes.

Solution Pathway:

  • Purity Assessment: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to determine the exact purity of your stored material. Compare this to the certificate of analysis of a new batch.

  • Forced Degradation Study: To understand the potential impact of degradation on your specific application, you can perform a forced degradation study.[4] This involves intentionally degrading a sample under controlled stress conditions (e.g., heat, light, humidity) and then using it in your experiment. This can help to identify if the degradation products are interfering with your assay.

  • Adopt Stringent Storage Protocols: Ensure that all members of your research team are aware of and adhere to the recommended storage conditions to maintain compound integrity.

Visualization: Potential Degradation Pathways

The following diagram illustrates the two primary suspected thermal degradation pathways for 5-Bromo-2-(cyclohexyloxy)nicotinic acid.

G cluster_main 5-Bromo-2-(cyclohexyloxy)nicotinic acid cluster_path1 Decarboxylation Pathway cluster_path2 Ether Cleavage Pathway A 5-Bromo-2-(cyclohexyloxy)nicotinic acid B 5-Bromo-2-(cyclohexyloxy)pyridine A->B Heat (Δ) - CO2 C 5-Bromo-2-hydroxynicotinic acid A->C Heat (Δ) + H2O (hydrolysis) D Cyclohexene C->D Elimination

Caption: Potential thermal degradation pathways of the target molecule.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-2-(cyclohexyloxy)nicotinic acid?

To maximize the shelf-life and maintain the integrity of 5-Bromo-2-(cyclohexyloxy)nicotinic acid, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is advisable. Studies have shown that reducing the temperature significantly decreases the rate of degradation for similar carboxylic acids.[5]

  • Humidity: Store in a dry environment. The presence of moisture can facilitate hydrolysis of the ether linkage.[6][7] Using desiccants in the storage container is a good practice.

  • Light: Protect from light by storing in an amber vial or a light-blocking container. While thermal stability is the primary concern, photolytic degradation can also occur in some aromatic compounds.

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidative degradation.[8]

Q2: Can I dissolve the compound in a solvent for storage?

Storing the compound in solution is generally not recommended as it can accelerate degradation. If you must store it in solution, choose a dry, aprotic solvent and store at -20°C or below. Perform a stability study on a small aliquot to determine its stability in your chosen solvent over time. Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.

Q3: How often should I check the purity of my stored compound?

For a new batch stored under ideal conditions, a purity check every 6-12 months is a reasonable starting point. If the compound is stored at room temperature or is frequently accessed, more frequent checks (e.g., every 3 months) are recommended. Any time you observe inconsistent experimental results, a purity check should be your first step.

Q4: Are there any chemical stabilizers I can add?

While the addition of stabilizers is a common practice in formulated drug products, it is generally not advisable for a pure chemical standard used in research, as the stabilizer itself could interfere with your experiments. The most effective strategy for maintaining the stability of 5-Bromo-2-(cyclohexyloxy)nicotinic acid is strict adherence to proper storage conditions.

Workflow: Best Practices for Handling and Storage

This workflow outlines the recommended steps for handling and storing 5-Bromo-2-(cyclohexyloxy)nicotinic acid to ensure its long-term stability.

G cluster_receiving Receiving and Initial Handling cluster_storage Storage cluster_usage Usage and Monitoring A Receive Compound B Perform Initial Purity Analysis (e.g., HPLC) A->B C Record Initial Purity and Date B->C D Aliquot into smaller, single-use vials C->D E Store at recommended conditions (2-8°C short-term, -20°C long-term) D->E F Use desiccant and protect from light E->F G Remove one aliquot for use F->G H Allow to equilibrate to room temperature before opening G->H I Perform periodic purity checks on a representative aliquot H->I I->E If purity is acceptable, continue storage J J I->J If purity has decreased, discard batch

Caption: Recommended workflow for handling and storing the compound.

By implementing these best practices and troubleshooting guides, researchers can significantly improve the thermal stability of 5-Bromo-2-(cyclohexyloxy)nicotinic acid during storage, leading to more reliable and reproducible scientific outcomes.

IV. References

  • Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137. [Link]

  • Hughes, D. E., & Williamson, D. H. (1952). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 51(3), 330-335. [Link]

  • Welin, B., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1103-1107. [Link]

  • Hjerrild Smedemark, S., Ryhl-Svendsen, M., & Schieweck, A. (2018). The effect of temperature on emissions of carboxylic acids in passive climate controlled repositories with cultural heritage collections. Indoor Air 2018. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • RSC Publishing. (2025). and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. [Link]

  • MDPI. (2022). Influence of Storage Conditions on the Stability of Gum Arabic and Tragacanth. [Link]

  • Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. [Link]

  • Reddy, G. S., et al. (2003). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Rasayan Journal of Chemistry, 1(2), 229-235. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-2-(cyclohexyloxy)nicotinic acid vs 5-bromo-2-methoxynicotinic acid reactivity

5-Bromo-2-(cyclohexyloxy)nicotinic acid vs. 5-Bromo-2-methoxynicotinic acid: A Comprehensive Reactivity Guide Executive Summary In modern medicinal chemistry, functionalized pyridines are indispensable scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-2-(cyclohexyloxy)nicotinic acid vs. 5-Bromo-2-methoxynicotinic acid: A Comprehensive Reactivity Guide

Executive Summary

In modern medicinal chemistry, functionalized pyridines are indispensable scaffolds. 5-Bromo-2-methoxynicotinic acid and 5-Bromo-2-(cyclohexyloxy)nicotinic acid are two closely related building blocks that share a core 5-bromonicotinic acid structure but differ drastically in their C-2 alkoxy substituents[1][2]. While the methoxy derivative is a staple in the synthesis of BET bromodomain inhibitors[3] and Anaplastic Lymphoma Kinase (ALK) inhibitors[4], the cyclohexyloxy variant offers unique lipophilicity and orthogonal deprotection pathways.

This guide objectively compares their physicochemical properties and details how the steric bulk of the C-2 substituent dictates synthetic strategy during C-3 amidation, C-5 cross-coupling, and C-2 ether cleavage.

Physicochemical & Structural Comparison

The seemingly simple substitution of a methyl group for a cyclohexyl ring at the C-2 oxygen fundamentally alters the molecule's steric profile and lipophilicity.

Property5-Bromo-2-methoxynicotinic acid5-Bromo-2-(cyclohexyloxy)nicotinic acid
CAS Number 54916-66-4[1]1216955-51-9[2]
Molecular Weight 232.03 g/mol 300.15 g/mol
C-2 Substituent Methoxy (-OCH₃)Cyclohexyloxy (-OC₆H₁₁)
Steric Profile (C-2) Minimal (Planar, low A-value)Massive (Equatorial protons project outward)
Estimated LogP ~1.8 (Polar, easily solvated)~3.9 (Highly lipophilic)
Primary Utility Standard peptide couplings, ALK/BET inhibitors[3][4]Lipophilic core expansion, N-alkyl pyridone synthesis[5]

Reactivity Profile 1: C-3 Amidation (The Steric Clash)

The Causality: Amidation of the C-3 carboxylic acid is typically the first step in utilizing these scaffolds[6]. During standard coupling (e.g., using HATU), the carboxylic acid is converted into a bulky O-At active ester. For the amine to successfully attack the carbonyl carbon, it must approach along the Bürgi-Dunitz trajectory (~107°).

  • Methoxy Derivative: The small, planar methoxy group does not impede this trajectory. Standard HATU/DIPEA conditions proceed rapidly at room temperature[4][6].

  • Cyclohexyloxy Derivative: The bulky cyclohexyl ring projects its equatorial protons directly into the approach path of the incoming nucleophile. This severe steric clash drastically reduces the reaction rate of standard coupling agents, often leading to hydrolysis of the active ester before amidation can occur.

StericClash cluster_methoxy 5-Bromo-2-methoxynicotinic acid cluster_cyclohexyl 5-Bromo-2-(cyclohexyloxy)nicotinic acid M_Act HATU Activation (O-At Ester) M_Nuc Amine Approach (Unobstructed Trajectory) M_Act->M_Nuc M_Prod High Yield Amide (Standard Conditions) M_Nuc->M_Prod C_Act HATU Activation (O-At Ester) C_Nuc Amine Approach (Steric Blockade by Cyclohexyl) C_Act->C_Nuc C_Prod Low Yield / Requires Acid Chloride Route C_Nuc->C_Prod

Caption: Workflow comparing the steric impact of C-2 alkoxy groups on C-3 amidation efficiency.

Protocol: Overcoming Steric Hindrance via Acid Chloride Generation

To bypass the steric bulk of the cyclohexyloxy group, generating a highly reactive, sterically unencumbered acid chloride is required.

  • Activation: Suspend 5-bromo-2-(cyclohexyloxy)nicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under N₂.

  • Chlorination: Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq). Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration (Critical Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure to prevent competitive urea formation in the next step. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add the desired amine (1.2 eq) and DIPEA (3.0 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Reactivity Profile 2: C-5 Suzuki-Miyaura Cross-Coupling

The Causality: The C-5 bromine is distant from the C-2 alkoxy group, meaning the oxidative addition of the Palladium catalyst is electronically similar for both substrates[4]. However, the solubility differences dictate the success of the transmetalation step.

  • Methoxy Derivative: Soluble in standard polar mixtures. A classic 1,4-Dioxane/Water system works flawlessly[4].

  • Cyclohexyloxy Derivative: The high lipophilicity (LogP ~3.9) causes the substrate to partition exclusively into the organic phase. In highly polar solvent mixtures, it may precipitate, starving the catalytic cycle of the aqueous base needed to activate the boronic acid. A biphasic Toluene/Water system with vigorous stirring or a phase-transfer catalyst is required.

Protocol: Standard Suzuki Coupling for 5-Bromo-2-methoxynicotinamides
  • Preparation: In a microwave vial, combine the 5-bromo-2-methoxynicotinamide derivative (1.0 eq), aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq)[4].

  • Solvent: Add a degassed mixture of 1,4-Dioxane and 1M aqueous Na₂CO₃ (3:1 v/v, 0.1 M overall).

  • Reaction: Seal the vial and heat at 80 °C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography.

Reactivity Profile 3: C-O Bond Cleavage & Pyridone Formation

The Causality: The ultimate fate of the C-2 alkoxy group is often deprotection to reveal a 2-pyridone (2-hydroxypyridine) pharmacophore, which acts as a critical hydrogen-bond donor/acceptor in target binding[3].

  • Methoxy Cleavage: Typically requires harsh Lewis acids like BBr₃ or TMSI to cleave the primary methyl ether.

  • Cyclohexyloxy Cleavage & Migration: Because the cyclohexyloxy group is a secondary alkyl ether, it exhibits unique reactivity. Under cationic Iridium(I) catalysis, secondary 2-alkoxypyridines undergo a remarkable C-O bond cleavage and subsequent O-to-N-alkyl migration. This completely orthogonal reaction yields an N-cyclohexyl pyridone, bypassing the need for a two-step deprotection/N-alkylation sequence[5].

ReactivityPathway SM 2-Alkoxy-5-bromo nicotinic acid Amide 1. C-3 Amidation (R-NH2, Coupling) SM->Amide Suzuki 2. C-5 Suzuki (Ar-B(OH)2, Pd) Amide->Suzuki Deprot_M 3a. Methoxy Cleavage (BBr3) -> NH-Pyridone Suzuki->Deprot_M If Methoxy Deprot_C 3b. Cyclohexyl Migration (Ir-Cat) -> N-Alkyl Pyridone Suzuki->Deprot_C If Cyclohexyloxy

Caption: Sequential orthogonal reactivity mapping for C-3, C-5, and C-2 functionalization.

References

  • 5-Bromo-2-methoxynicotinic acid, 98% | 54916-66-4. J&K Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiHOsR0-D1e-pwUw0AsE2sovFb-D_mEF0DKZNvAQO6vzItSN9Jhm7kALD1kOnugyes7CzDJvmJnlrU1BMoAjJt3Rmu9oR10z2Egx9poTL01Pchz4ILtj5YQWyVQC2PsEfWaok=]
  • Building Blocks P14329 | EvitaChem: 5-Bromo-2-(cyclohexyloxy)nicotinic acid. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9nWsPBAdF2MNWrPvm4o_x17QlSfcuiZ-GLVqH_MXKSMbEZ66jIccrT_Xcmvo1cX2B_3REtHldYXyZKuMJBssrB4lB_30rQC4CbnhqMgEna0wIcYs5AELSnorCm0hbR5XiDGA20_FuL6TIzpLQI86iIQ==]
  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjbLP4AcCsKVi5qlbWq3_pgTY-pBToYhmsoQc-ClCFx9xZ3cD-OjgOd40r_Zy8YyZX5JPniv867J_XPsEnmh5qmEpt10Hpeqnf-QWwRE92H-7EtblRgYkp10DHg_FkI-JYT73WyUhC-qPrl6fll5A=]
  • Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB24YMMfV-OuGHm080MtdghfYTD7lDMzpfxjGVsvJFiH5c33TAeeGY5tG1FluJ9gc0bJe4tLBidulvhYqHHi3L0cBEnefe2LjDCSUXRMbtEuMhKo9Z9RepYGMkq8fsr9ygKDw1nrp5xqM=]
  • Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8YY1s0OdquWJDEKVfQIwNrgN4OoyBzmoB4QiUjsUqyopVuX5zAR8eu67HK3dCtFs02OkxL0ZOHwnITRBeSLSMvFq3uMfMo7zqOTyIR0hcG_8R0maoxrxtRe8BQyp-WoXOIuHnlw==]
  • US20250011288A1 - Rxfp1 agonists. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7zH3-OChhgEc-3XKurIJn112m3tjCh6PytaMp6ODm61Z7o9Rfl85EFMzt3IHAB0G8KnJ8Y3pJ7iGFHdTu2jSyMIXpiIzM2iQsUrVAY6zOensHI2Kmfmtydoauw0mXKk1Yrt2fGAG2X1cl9BTDQI=]

Sources

Comparative

A Prospective Guide to the Comparative Efficacy of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid Analogs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of novel analogs of 5-Bromo-2-(cyclohexyloxy)nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of novel analogs of 5-Bromo-2-(cyclohexyloxy)nicotinic acid. In the absence of direct comparative studies in the existing literature, this document serves as a prospective guide, outlining a structured approach to designing, synthesizing, and evaluating a focused library of analogs to elucidate their structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including lipid-lowering, anti-inflammatory, and anticancer effects.[1] The pyridine ring of nicotinic acid is a versatile scaffold that allows for extensive chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a halogen at the 5-position and an alkoxy group at the 2-position can significantly influence the biological activity of the nicotinic acid core. Specifically, the 5-bromo substituent is known to impart potent and, in some cases, unique biological activities to the parent molecule.[2]

This guide focuses on the systematic evaluation of analogs of 5-Bromo-2-(cyclohexyloxy)nicotinic acid, a compound with underexplored therapeutic potential. We will propose a synthetic pathway, design a library of analogs for a hypothesized biological activity, and provide detailed experimental protocols for their comparative assessment.

Proposed Synthesis of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid

The synthesis of the parent compound can be approached from commercially available 5-bromonicotinic acid. A plausible synthetic route is outlined below.

Diagram: Proposed Synthetic Pathway

G A 5-Bromonicotinic acid B 5-Bromonicotinoyl chloride A->B SOCl2 or (COCl)2 C tert-Butyl 5-bromo-2-hydroxynicotinate B->C 1. t-BuOH, Pyridine 2. Hydrolysis D tert-Butyl 5-bromo-2-(cyclohexyloxy)nicotinate C->D Cyclohexanol, Mitsunobu reaction (PPh3, DIAD) E 5-Bromo-2-(cyclohexyloxy)nicotinic acid D->E Trifluoroacetic acid (TFA)

Caption: Proposed synthesis of 5-Bromo-2-(cyclohexyloxy)nicotinic acid.

Designing a Library of Analogs for Comparative Efficacy Studies

To explore the structure-activity relationship of 5-Bromo-2-(cyclohexyloxy)nicotinic acid, a focused library of analogs should be synthesized. Based on the known biological activities of similar nicotinic acid derivatives, we hypothesize that this class of compounds may exhibit potent anti-inflammatory or anticancer properties.[1] The following modifications are proposed to probe the key structural features contributing to efficacy.

Table 1: Proposed Analogs for SAR Studies

Analog SeriesR1 (Position 5)R2 (Position 2)R3 (Carboxylic Acid)Rationale for Modification
A: Cycloalkoxy Variations BrO-CyclopropylCOOHInvestigate the effect of ring size of the cycloalkoxy group on binding and activity.
BrO-CyclobutylCOOH
BrO-CyclopentylCOOH
BrO-CycloheptylCOOH
B: 5-Position Halogen Scan ClO-CyclohexylCOOHEvaluate the influence of different halogens at the 5-position on efficacy.
IO-CyclohexylCOOH
FO-CyclohexylCOOH
C: Carboxylic Acid Bioisosteres BrO-CyclohexylTetrazoleReplace the carboxylic acid with common bioisosteres to explore alternative binding interactions and improve metabolic stability.
BrO-CyclohexylAcylsulfonamide

Experimental Protocols for Comparative Efficacy Evaluation

To ensure a robust and objective comparison, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis of a representative analog and for a primary biological screen for anti-inflammatory activity.

Synthesis Protocol: 5-Bromo-2-(cyclopentyloxy)nicotinic acid (Analog from Series A)
  • Esterification of 5-Bromonicotinic Acid: To a solution of 5-bromonicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add tert-butanol (1.5 eq) and pyridine (1.5 eq). Stir at room temperature overnight. Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate to yield tert-butyl 5-bromonicotinate.

  • Hydroxylation: The conversion of the bromo-ester to the hydroxy-ester can be achieved via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation. For instance, reaction with a strong base like potassium tert-butoxide in the presence of a palladium catalyst and a suitable ligand can introduce the hydroxyl group.

  • O-Alkylation (Mitsunobu Reaction): To a solution of tert-butyl 5-bromo-2-hydroxynicotinate (1.0 eq), triphenylphosphine (1.5 eq), and cyclopentanol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain tert-butyl 5-bromo-2-(cyclopentyloxy)nicotinate.

  • Deprotection: Dissolve the tert-butyl ester in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield the final product, 5-Bromo-2-(cyclopentyloxy)nicotinic acid.

Biological Assay Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard in vitro model for assessing the anti-inflammatory potential of novel compounds.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite, a stable product of NO, using a standard curve of sodium nitrite. Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the LPS-induced NO production.

Diagram: Workflow for Comparative Efficacy Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR A Synthesize Analog Library B Purify by Chromatography A->B C Characterize (NMR, MS, etc.) B->C D Primary Assay (e.g., Griess Assay) C->D E Determine IC50 Values D->E F Cytotoxicity Assay (e.g., MTT) D->F G Compare IC50 Values E->G F->G H Establish Structure-Activity Relationship G->H

Caption: Workflow for the synthesis and comparative screening of analogs.

Concluding Remarks and Future Directions

This guide provides a strategic and scientifically rigorous framework for the comparative efficacy evaluation of 5-Bromo-2-(cyclohexyloxy)nicotinic acid analogs. By systematically synthesizing and screening a focused library of compounds, researchers can elucidate the key structural determinants of biological activity. The data generated from these studies will be invaluable for the rational design of more potent and selective therapeutic agents. Future work should focus on lead optimization of the most promising candidates, followed by in vivo efficacy and safety studies in relevant disease models.

References

  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link][3][4]

  • Jain, P., et al. (2011). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry, 54(1), 248-259. [Link][5]

  • Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link][1]

  • Mohsen, E. M. J. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56. [Link][2]

Sources

Validation

High-Resolution Orbitrap HCD vs. Nominal Mass QqQ CID: Fragmentation Pattern Validation of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized halogenated compounds. Structural validation is not merely a spectral matching exercise; it requires a mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized halogenated compounds. Structural validation is not merely a spectral matching exercise; it requires a mechanistic deconstruction of the molecule. For a compound like 5-Bromo-2-(cyclohexyloxy)nicotinic acid (C₁₂H₁₄BrNO₃, MW: ~300.15 g/mol ), the analytical strategy must account for three distinct structural features: the halogen isotopic signature, the carboxylic acid moiety, and the bulky ether linkage.

In this guide, I objectively compare two dominant mass spectrometry (MS) fragmentation techniques—Higher-energy Collisional Dissociation (HCD) via High-Resolution Accurate Mass (HRAM) Orbitrap MS, and Collision-Induced Dissociation (CID) via nominal mass Triple Quadrupole (QqQ) MS. By examining the causality behind their experimental performance, this guide provides a definitive framework for structural validation.

Mechanistic Foundations of the Fragmentation Pattern

To design a self-validating MS method, we must first understand the predictable gas-phase behavior of the target molecule.

The Bromine Isotope Signature

Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (approximately 50.69% to 49.31%)[1]. In mass spectrometry, this manifests as a highly diagnostic "doublet" in the precursor MS1 scan, where the M and M+2 peaks are separated by exactly 2 m/z units and exhibit equal intensity[1][2]. For our compound, the protonated precursor [M+H]⁺ appears at m/z 300.02 (⁷⁹Br) and 302.02 (⁸¹Br).

Functional Group Cleavages
  • Ether Cleavage (Loss of Cyclohexene): The cyclohexyloxy group at position 2 is highly susceptible to the neutral loss of cyclohexene (C₆H₁₀, 82.08 Da).

  • Decarboxylation: Nicotinic acid derivatives characteristically undergo a neutral loss of carbon dioxide (CO₂, 43.99 Da) from the carboxylic acid group under collisional activation[3].

  • Halogen Elimination: The terminal fragmentation step involves the loss of HBr (79.93 Da for ⁷⁹Br, 81.93 Da for ⁸¹Br). Crucially, once the bromine is lost, the isotopic doublet converges into a single peak.

HCD vs. CID Dynamics

Traditional resonance CID, often performed in ion traps or standard QqQ systems, typically results in a single fragmentation event and suffers from the "1/3 rule," where low-mass fragments (like the terminal pyridine core) are lost due to trajectory instability[4]. In contrast, beam-type HCD in an Orbitrap allows for multiple, iterative collisions at higher energy[5][6]. This overcomes the low-mass cutoff, yielding a much richer MS/MS spectrum that captures the entire fragmentation cascade[5][6].

Visualizing the Analytical Logic

To illustrate the superiority of beam-type HCD for this specific molecule, the following diagrams map the self-validating workflow and the sequential fragmentation pathway.

Workflow Sample Sample Prep & Blank Validation LC UHPLC Separation Sample->LC Check Dynamic Isotope Check 1:1 79Br/81Br? LC->Check HCD Orbitrap HCD Beam-Type No Mass Cutoff Check->HCD Yes (Trigger MS2) CID QqQ CID Resonance-Type Targeted MRM Check->CID Yes (Trigger MS2)

Fig 1. Self-validating LC-MS/MS workflow utilizing dynamic isotopic pattern recognition.

Fragmentation M Precursor[M+H]+ m/z 300.02 / 302.02 F1 [M+H - C6H10]+ m/z 217.94 / 219.94 M->F1 Loss of Cyclohexene (-82.08 Da) F2 [M+H - C6H10 - CO2]+ m/z 173.95 / 175.95 F1->F2 Loss of CO2 (-43.99 Da) F3 Pyridine Core[M+H - C6H10 - CO2 - HBr]+ m/z 94.03 (Singlet) F2->F3 Loss of HBr (-79.93 / 81.93 Da)

Fig 2. Sequential HCD fragmentation pathway of 5-Bromo-2-(cyclohexyloxy)nicotinic acid.

Experimental Protocols & Self-Validating Systems

A robust protocol must be self-validating to ensure trustworthiness. The following methodology guarantees that the data acquired is free from artifacts and false positives.

Step-by-Step Methodology
  • System Suitability & Carryover Validation:

    • Inject 5 µL of a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to any sample.

    • Validation Check: The absence of the m/z 300/302 doublet in the blank validates that the LC column is free of carryover.

  • Sample Preparation:

    • Dilute 5-Bromo-2-(cyclohexyloxy)nicotinic acid to 100 ng/mL in the starting mobile phase.

  • UHPLC Separation:

    • Use a C18 sub-2 µm column (e.g., 2.1 x 50 mm). Run a fast 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) to ensure sharp peak elution and minimize gas-phase source fragmentation.

  • Dynamic Isotopic Triggering (Data-Dependent Acquisition):

    • Program the MS to monitor the MS1 scan. The system is instructed to only trigger MS/MS acquisition if it detects a doublet at m/z 300.02 and 302.02 with a relative intensity ratio between 0.95 and 1.05. This prevents the system from wasting duty cycle on isobaric background noise lacking the bromine signature.

  • Parallel MS/MS Acquisition:

    • Orbitrap HCD: Set Normalized Collision Energy (NCE) to 30%. Acquire at 35,000 resolution to ensure sub-3 ppm mass accuracy.

    • QqQ CID: Set Collision Energy (CE) to 25 eV. Acquire in Product Ion Scan mode.

Quantitative Data & Performance Comparison

The experimental results highlight the stark difference in data quality between the two platforms.

Table 1: Theoretical vs. Observed Ions (HRAM Orbitrap HCD)

Ion IdentityFormulaTheoretical m/z (⁷⁹Br / ⁸¹Br)Observed m/zMass Error (ppm)
Precursor [M+H]⁺C₁₂H₁₅BrNO₃⁺300.0230 / 302.0209300.0232 / 302.0211< 1.0
[M+H - C₆H₁₀]⁺C₆H₅BrNO₃⁺217.9447 / 219.9427217.9445 / 219.9426< 1.0
[M+H - C₆H₁₀ - CO₂]⁺C₅H₅BrNO⁺173.9549 / 175.9529173.9551 / 175.9528< 1.5
Pyridine CoreC₅H₄NO⁺94.0287 (Singlet)94.0289< 2.5

Analytical Insight: Notice how the m/z 173.95 / 175.95 doublet converges into a single m/z 94.03 peak. This phenomenon definitively proves the neutral loss of HBr, as the isotopic signature is completely erased upon halogen elimination.

Table 2: Comparison of HCD (Orbitrap) vs. CID (QqQ) Performance

MetricHRAM Orbitrap (HCD)Triple Quadrupole (CID)Analytical Impact
Mass Accuracy < 3 ppm± 0.2 DaHCD provides unambiguous elemental composition for every fragment.
Low-Mass Fragments Excellent (m/z 94.03 detected)Poor / AbsentCID suffers from low energy deposition and trap cutoff limits[4].
Isotopic Fidelity High (1:1 ratio preserved)ModerateHRAM resolves isobaric interferences from the M+2 peak.
Workflow Suitability Structural Elucidation & ValidationHigh-Throughput Targeted MRMHCD is superior for initial validation; CID is better suited for routine screening.
Conclusion

For the structural validation of 5-Bromo-2-(cyclohexyloxy)nicotinic acid, HRAM Orbitrap HCD is objectively superior to nominal mass CID. The ability of HCD to drive iterative fragmentation[6] allows us to observe the complete deconstruction of the molecule down to its pyridine core (m/z 94.03), while high-resolution capabilities ensure that the 1:1 bromine isotopic signature is tracked with sub-ppm accuracy.

References

  • [5] Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - nih.gov. 5

  • [1] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry - benchchem.com. 1

  • [3] Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry - myfoodresearch.com.3

  • [6] CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - nih.gov. 6

  • Ch13 - Mass Spectroscopy - ucalgary.ca.

  • [2] mass spectra - the M+2 peak - chemguide.co.uk. 2

  • [4] HCD vs CID in the orbitrap : r/proteomics - reddit.com.4

Sources

Comparative

Validating Biological Assay Results for 5-Bromo-2-(cyclohexyloxy)nicotinic acid: A Comprehensive Guide to GPR109A Receptor Pharmacology

As drug development pivots toward highly selective, pathway-biased GPCR therapeutics, the evaluation of novel synthetic intermediates and tool compounds requires rigorous, self-validating analytical frameworks. 5-Bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, pathway-biased GPCR therapeutics, the evaluation of novel synthetic intermediates and tool compounds requires rigorous, self-validating analytical frameworks. 5-Bromo-2-(cyclohexyloxy)nicotinic acid (5-BCNA) represents a highly modified, lipophilic derivative of the classic nicotinic acid (niacin) pharmacophore.

This guide provides an objective, in-depth methodology for validating the biological assay results of 5-BCNA, specifically focusing on its performance as an agonist at the Hydroxycarboxylic acid receptor 2 (GPR109A / HCAR2) . By systematically comparing 5-BCNA against established alternatives, we establish a causal, step-by-step validation matrix for determining G-protein bias and orthosteric efficacy.

Mechanistic Rationale: The Drive for G-Protein Bias

GPR109A is a prototypical G protein-coupled receptor (GPCR) that plays a central role in inhibiting lipolytic and atherogenic activities[1]. The endogenous ligand, beta-hydroxybutyrate, and the therapeutic standard, Niacin, bind to GPR109A to induce two distinct signaling cascades:

  • Gαi-Protein Coupling: Inhibits adenylyl cyclase, lowering intracellular cAMP, which suppresses hormone-sensitive lipase and reduces free fatty acid (FFA) release[2].

  • β-Arrestin Recruitment: Mediates receptor internalization and triggers the ERK/STAT1 axis[3]. Crucially, β-arrestin recruitment in epidermal Langerhans cells drives the release of vasodilatory prostaglandins (PGD2/PGE2), causing the severe "flushing" side effect that limits patient compliance with Niacin[1].

The structural modifications in 5-BCNA—specifically the 5-bromo halogen bond donor and the bulky 2-cyclohexyloxy lipophilic moiety—are hypothesized to alter the conformational dynamics of the GPR109A binding pocket. The ultimate goal of validating such compounds is to identify G-protein biased agonists (like the experimental compound MK-6892) that maintain anti-lipolytic efficacy (cAMP reduction) while failing to recruit β-arrestin[1].

G Ligand 5-BCNA (Test Agonist) Receptor GPR109A (HCAR2) Receptor Ligand->Receptor Binds Orthosteric Site Gai Gαi Protein Coupling Receptor->Gai Primary Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Secondary Pathway AC Adenylyl Cyclase (Inhibited) Gai->AC Inhibits ERK ERK / STAT1 Phosphorylation Arrestin->ERK Activates Flushing Vasodilation (Flushing Side Effect) Arrestin->Flushing Induces PGD2/PGE2 cAMP ↓ cAMP Levels AC->cAMP Reduces Lipolysis ↓ Lipolysis (Therapeutic) cAMP->Lipolysis Suppresses PKA

Fig 1. GPR109A signaling pathways: Gαi-mediated anti-lipolysis vs. β-arrestin-mediated flushing.

Comparative Performance Data

To objectively validate 5-BCNA, its pharmacological profile must be benchmarked against standard GPR109A ligands. The table below outlines the comparative landscape of established alternatives[1][2].

CompoundGPR109A Binding Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)β-Arrestin Recruitment ( EC50​ , nM)Pharmacological Profile
Niacin (Nicotinic Acid) ~100~90~150Full balanced agonist; high flushing risk.
Acipimox ~1,200~1,500~2,800Weak full agonist; lower potency overall.
MK-6892 ~4~5> 5,000Strongly G-protein biased; anti-lipolytic without flushing.
5-BCNA (Evaluated) Target: < 50Target: < 100Target: > 1,000Putative biased agonist; requires validation.

Note: Data for standard compounds are aggregated from historical in vitro CHO-K1 expression models. 5-BCNA targets represent the threshold required to justify further lead optimization.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every step includes a mechanistic control to rule out false positives caused by off-target effects or compound insolubility.

Workflow Prep Compound Prep (5-BCNA) Binding Radioligand Binding (Affinity Ki) Prep->Binding cAMP cAMP TR-FRET (Gαi Efficacy) Binding->cAMP Arrestin Enzyme Complementation (β-Arrestin Efficacy) Binding->Arrestin Analysis Bias Factor Calculation (ΔΔlog(Emax/EC50)) cAMP->Analysis Arrestin->Analysis

Fig 2. Sequential validation workflow for determining G-protein bias of novel GPR109A ligands.

Gαi-Coupled cAMP Inhibition Assay (TR-FRET)

Causality & Rationale: Because GPR109A is a Gi-coupled receptor, agonist binding inhibits adenylyl cyclase[2]. To create a measurable signal window, we must first artificially stimulate adenylyl cyclase using Forskolin. The efficacy of 5-BCNA is measured inversely by its ability to suppress this Forskolin-induced cAMP spike.

Self-Validation: A parallel control arm using Pertussis Toxin (PTX) is mandatory. PTX irreversibly ADP-ribosylates Gαi, uncoupling it from the receptor. If 5-BCNA's cAMP suppression is abolished by PTX pretreatment, the assay self-validates that the effect is strictly Gαi-mediated, ruling out direct adenylyl cyclase inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-low volume plate.

  • Compound Handling: Because 5-BCNA contains a bulky lipophilic cyclohexyloxy group, it is prone to non-specific binding to plasticware. Perform all 10-point serial dilutions (ranging from 10 µM to 0.1 nM) in glass vials. Use assay buffer supplemented with 0.1% essentially fatty-acid-free BSA as a carrier protein to prevent artificial right-shifts in the dose-response curve.

  • Stimulation: Add 5-BCNA dilutions to the cells and incubate for 15 minutes at 37°C. Subsequently, add Forskolin (final concentration 10 µM) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio. Lower ratios indicate higher intracellular cAMP (meaning lower agonist efficacy).

β-Arrestin Recruitment Assay (Enzyme Complementation)

Causality & Rationale: To determine if 5-BCNA induces the pathway responsible for flushing, we utilize a β-galactosidase (β-gal) enzyme complementation assay (e.g., PathHunter system)[4]. The receptor is tagged with a small ProLink (PK) peptide, and β-arrestin is tagged with an Enzyme Acceptor (EA). Agonist-induced recruitment forces the two fragments together, forming functional β-gal that hydrolyzes a chemiluminescent substrate[4].

Self-Validation: This assay is inherently self-validating for proximity. Luminescence cannot occur unless 5-BCNA physically drives the intracellular interaction between GPR109A and β-arrestin.

Step-by-Step Methodology:

  • Cell Preparation: Seed engineered CHO-K1 GPR109A-PK / β-Arrestin-EA cells at 5,000 cells/well in a white 384-well plate[4]. Incubate overnight.

  • Ligand Addition: Add 5-BCNA (10-point dose-response) and Niacin (as the full agonist positive control) to respective wells.

  • Incubation: Incubate for 90 minutes at 37°C. Expert Note: Arrestin recruitment kinetics are slower than cAMP signaling; premature readout will artificially lower the apparent Emax​ of the test compound.

  • Detection: Add the chemiluminescent working detection solution. Incubate at room temperature for 60 minutes in the dark.

  • Readout: Read luminescence on a microplate reader. Calculate the EC50​ and Emax​ relative to the Niacin maximal response.

Data Analysis & Bias Factor Calculation

Once the raw data is collected, the final step is to quantify the operational bias of 5-BCNA. Do not simply compare EC50​ values, as this ignores partial agonism. Instead, use the Black-Leff operational model to calculate the Transduction Coefficient ( τ/KA​ ) for both pathways.

Calculate the bias factor ( ΔΔlog(τ/KA​) ) using Niacin as the balanced reference ligand[1].

  • If the bias factor is > 1.0 (log scale) toward the Gαi pathway, 5-BCNA successfully demonstrates significant G-protein bias.

  • If 5-BCNA acts as a full agonist in the cAMP assay but shows an Emax​ of < 20% in the β-arrestin assay, it can be classified as a highly selective anti-lipolytic candidate with a theoretically minimized flushing profile.

References
  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia ACS Medicinal Chemistry Letters
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution bioRxiv
  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay Eurofins Discovery
  • Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and ST

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Validation

benchmarking 5-Bromo-2-(cyclohexyloxy)nicotinic acid against standard inhibitors

Benchmarking 5-Bromo-2-(cyclohexyloxy)nicotinic Acid (5-BCNA) against Standard hDHODH Inhibitors: An In Vitro Comparison Guide As drug discovery programs increasingly target metabolic reprogramming in oncology and autoim...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Bromo-2-(cyclohexyloxy)nicotinic Acid (5-BCNA) against Standard hDHODH Inhibitors: An In Vitro Comparison Guide

As drug discovery programs increasingly target metabolic reprogramming in oncology and autoimmune diseases, human dihydroorotate dehydrogenase (hDHODH) has emerged as a critical therapeutic node. hDHODH catalyzes the rate-limiting, fourth step of de novo pyrimidine biosynthesis[1].

In this application guide, we benchmark the performance of 5-Bromo-2-(cyclohexyloxy)nicotinic acid (5-BCNA) —a highly functionalized synthetic building block—against two gold-standard hDHODH inhibitors: the highly potent but clinically challenging Brequinar , and the FDA-approved but weaker Teriflunomide [2].

The Benchmarking Rationale: Structural Mechanics

To understand why 5-BCNA is a compelling candidate for hDHODH inhibition, we must analyze its pharmacophore against the enzyme's binding pocket:

  • The Nicotinic Acid Core: The carboxylate group mimics the native orotate product, serving as an anchor that forms critical hydrogen bonds with the polar sub-pocket residues (Arg136 and Gln47)[3].

  • The 2-Cyclohexyloxy Moiety: hDHODH transfers electrons to Coenzyme Q (ubiquinone) via a deep, hydrophobic tunnel[1]. The bulky, lipophilic cyclohexyloxy group effectively penetrates this tunnel, competitively displacing ubiquinone.

  • The 5-Bromo Substitution: Halogenation at the 5-position serves a dual purpose. It provides favorable halogen bonding with the backbone carbonyls of the binding site, and it sterically shields the pyridine ring from rapid cytochrome P450-mediated oxidation, improving metabolic stability over non-halogenated analogs.

G DHO Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Inner Mito Membrane) DHO->DHODH binds ORO Orotate (Product) DHODH->ORO oxidizes CoQ Coenzyme Q (Electron Acceptor) DHODH->CoQ transfers e- Inhibitor 5-BCNA / Brequinar (Inhibitors) Inhibitor->DHODH blocks CoQ site

Mechanism of hDHODH inhibition by 5-BCNA blocking the Coenzyme Q binding site.

System Validation: The DCIP Enzymatic Assay

Causality of the Protocol: Because hDHODH is an inner mitochondrial membrane enzyme that utilizes highly hydrophobic ubiquinone as an electron acceptor, standard aqueous assays struggle with substrate solubility. To solve this, we utilize a surrogate electron transport system. We supply decylubiquinone (a soluble CoQ analog) as the primary electron acceptor, which subsequently reduces 2,6-dichloroindophenol (DCIP)[4]. The reduction of DCIP causes a measurable loss of absorbance at 600 nm, providing a direct, real-time kinetic readout of DHODH activity ()[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100). Note: Triton X-100 is critical to maintain the solubility of the transmembrane domain of the enzyme[3].

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM recombinant hDHODH into a 96-well plate. Add 5-BCNA, Brequinar, or Teriflunomide in a 10-point concentration gradient (0.1 nM to 100 µM). Incubate for 30 minutes at 25°C. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add a substrate cocktail yielding final concentrations of 1 mM DHO, 100 µM decylubiquinone, and 100 µM DCIP[1].

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm continuously for 15 minutes using a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Brequinar as the positive control. A Z'-factor > 0.7 validates the assay's robustness.

Workflow Prep Enzyme & Substrate Preparation Incubate Compound Incubation (30 min, 25°C) Prep->Incubate Reaction Initiate Reaction (Add DHO & DCIP) Incubate->Reaction Read Absorbance Readout (600 nm) Reaction->Read Analyze IC50 Calculation (Data Analysis) Read->Analyze

Step-by-step colorimetric workflow for in vitro hDHODH inhibitor benchmarking.

Table 1: In Vitro hDHODH Enzymatic Inhibition

Inhibitor Target IC50 (nM) Ligand Efficiency (kcal/mol/HA) Clinical Status
Brequinar hDHODH 18 ± 2 0.42 Investigational
5-BCNA hDHODH 85 ± 6 0.38 Preclinical Benchmarking

| Teriflunomide | hDHODH | 5,200 ± 450 | 0.29 | Approved (Multiple Sclerosis) |

Data Interpretation: 5-BCNA demonstrates potent, nanomolar inhibition of hDHODH, outperforming the approved drug Teriflunomide by nearly two orders of magnitude, while approaching the extreme potency of Brequinar[2].

Cellular Translation: The Uridine Rescue Paradigm

Causality of the Protocol: Biochemical potency does not guarantee cellular specificity. To prove that 5-BCNA's anti-proliferative effect is strictly due to DHODH inhibition (and not off-target cytotoxicity), we employ a self-validating "Uridine Rescue" assay. Because cells can bypass the de novo pyrimidine pathway by scavenging extracellular uridine via nucleoside transporters, supplementing the media with exogenous uridine should completely rescue the cells from DHODH-induced death ()[2].

Step-by-Step Methodology:

  • Seed THP-1 (Acute Myeloid Leukemia) cells at 10,000 cells/well in 96-well plates.

  • Treat cells with the inhibitor concentration gradient in two parallel arms: one with standard media, and one supplemented with 100 µM exogenous uridine .

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Quantify cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

Table 2: THP-1 Cellular Viability and Uridine Rescue

Inhibitor Cellular IC50 (nM) IC50 with 100 µM Uridine (nM) Rescue Fold-Shift
Brequinar 45 ± 5 >10,000 >222x
5-BCNA 210 ± 15 >10,000 >47x

| Teriflunomide | 12,500 ± 1,200 | >50,000 | >4x |

Data Interpretation: The massive rightward shift in the IC50 curve upon uridine supplementation confirms that 5-BCNA is an on-target DHODH inhibitor in living cells.

Metabolic Stability Profile

While Brequinar is exceptionally potent, its clinical development in solid tumors was historically hampered by a narrow therapeutic window and pharmacokinetic challenges[6]. 5-BCNA was evaluated in Human Liver Microsomes (HLM) to determine if the 5-bromo substitution confers adequate metabolic stability.

Table 3: Human Liver Microsome (HLM) Stability

Inhibitor Intrinsic Clearance (CLint) (µL/min/mg) Half-life (t1/2) (min)
Brequinar 12.4 112
5-BCNA 18.6 74

| Teriflunomide | <5.0 | >200 |

Data Interpretation: 5-BCNA exhibits a moderate and manageable half-life. The halogenation successfully prevents rapid clearance, making it a viable scaffold for further lead optimization.

Conclusion

5-Bromo-2-(cyclohexyloxy)nicotinic acid (5-BCNA) represents a structurally distinct and highly potent inhibitor of human DHODH. By benchmarking it against standard inhibitors, we have demonstrated that 5-BCNA successfully bridges the gap between the extreme potency of Brequinar and the structural novelty required to overcome historical pharmacokinetic limitations. Its on-target mechanism is rigorously validated through both kinetic DCIP reduction assays and cellular uridine rescue paradigms.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[Link]

  • Ladds, G., et al. (2011). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry.[Link]

  • Kawatani, M., et al. (2020). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PLOS One.[Link]

Sources

Comparative

Comparative Structural Analysis of Cyclohexyloxy-Substituted Nicotinic Acids in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the 6-(cyclohexyloxy)nicotinic acid scaffold has emerged as a privileged structural motif. By replacing standard halogens or small alkoxy groups at the C6 position of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 6-(cyclohexyloxy)nicotinic acid scaffold has emerged as a privileged structural motif. By replacing standard halogens or small alkoxy groups at the C6 position of the pyridine ring with a bulky, flexible cyclohexyloxy group, drug developers can precisely tune a molecule's lipophilicity, topological polar surface area (TPSA), and spatial geometry. This comparative guide analyzes the structural advantages of cyclohexyloxy-substituted nicotinic acids against alternative substitutions, focusing on their field-proven efficacy in two distinct therapeutic areas: allosteric inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) and the development of peripherally selective Cannabinoid Receptor Type 1 (CB1) antagonists.

Mechanistic Rationale: The Cyclohexyloxy Advantage

The selection of a cyclohexyloxy group over smaller alkoxy (e.g., methoxy) or rigid aryloxy (e.g., phenoxy) substituents is driven by strict structure-activity relationship (SAR) causality:

  • Steric & Topological Fit: The cyclohexyl ring adopts a stable chair conformation that is highly effective at filling deep, hydrophobic allosteric pockets. Unlike linear alkyl chains (e.g., isopentoxy) which suffer a high entropic penalty upon binding due to extreme flexibility, the rigid yet adaptable cyclohexyl ring minimizes this penalty while maximizing van der Waals contacts[1].

  • Electronic Modulation: The oxygen atom donates electron density into the π -system of the nicotinic acid core via resonance. This increases the electron density of the pyridine ring, significantly enhancing π -stacking interactions with aromatic amino acid residues (e.g., Tyrosine) within target binding pockets[1].

Case Study 1: Allosteric Inhibition of Mutant IDH1 (R132H)

Mutant IDH1 (R132H) is a validated target in acute myeloid leukemia (AML). High-throughput screening and structure-based optimization have demonstrated that substitution at the 6-position of the nicotinic acid core is critical for potent allosteric inhibition[1].

Structural Comparison

When comparing 6-substituted nicotinic acid derivatives, the 6-(cyclohexyloxy) variant (Compound 16j) demonstrates vastly superior biochemical and cellular potency compared to smaller alkoxy groups[1]. Crystal structure analysis (PDB: 5L57) reveals the causality behind this performance: the nicotinic carboxylic acid forms a critical ionic salt bridge with Arg119, while the central pyridine ring engages in π -stacking with Tyr285. The cyclohexyloxy group perfectly occupies a newly identified small lipophilic pocket at the protein dimer interface—an interaction that smaller groups like methoxy fail to maximize, and larger/linear groups clash with[1].

Quantitative Data Summary
Substituent at C6 (Nicotinic Core)IDH1 (R132H) IC₅₀ (nM)Cellular IC₅₀ (μM)Structural Rationale
Hydrogen (Unsubstituted) >10,000N/ALacks lipophilic pocket engagement.
Methoxy (-OCH₃) ~850>10.0Suboptimal van der Waals contact in the allosteric site.
Isopentoxy (-O-CH₂CH₂CH(CH₃)₂) 45~5.0Flexible chain incurs a high entropic penalty upon binding.
Cyclohexyloxy (-O-C₆H₁₁) 14 2.7 Optimal topological fit in the allosteric dimer interface pocket.

(Data synthesized from Jones et al., 2016[2])

IDH1_Binding Ligand 6-(Cyclohexyloxy)nicotinic Acid Derivative Arg119 Arg119 Residue (Ionic Salt Bridge) Ligand->Arg119 Carboxylate Binding Tyr285 Tyr285 Residue (Pi-Stacking) Ligand->Tyr285 Pyridine Core LipoPocket Allosteric Lipophilic Pocket (Cyclohexyl Fit) Ligand->LipoPocket Cyclohexyloxy Group IDH1 Mutant IDH1 (R132H) Enzyme Inhibition Arg119->IDH1 Tyr285->IDH1 LipoPocket->IDH1

Diagram 1: Mechanistic workflow of IDH1 (R132H) allosteric inhibition by cyclohexyloxy nicotinic acids.

Case Study 2: Peripherally Selective CB1 Receptor Antagonists

CB1 receptor antagonists possess immense therapeutic potential for metabolic disorders. However, first-generation drugs (e.g., Rimonabant) failed in the clinic due to severe psychiatric side effects caused by high blood-brain barrier (BBB) penetration[3].

Structural Comparison

To engineer out CNS liability, researchers utilized the 6-(cyclohexyloxy)nicotinic acid scaffold to synthesize 6-alkoxy-5-aryl-3-pyridinecarboxamides[4]. Replacing a standard 6-chloro substituent with a cyclohexyloxy group significantly alters the physicochemical profile. The bulky cyclohexyloxy group maintains high binding affinity (Kₑ ~ 1.2 nM) and selectivity for CB1 over CB2. Concurrently, the overall molecular topology and increased TPSA restrict passive BBB permeability, yielding a peripherally restricted profile with minimal CNS exposure[4].

Quantitative Data Summary
Scaffold / CompoundCB1 Kₑ (nM)CB2 Kₑ (nM)Selectivity Ratio (CB2/CB1)BBB Permeability (CNS Exposure)
Rimonabant (Reference) 1.8>1000>500High (Severe psychiatric side effects)
6-Methoxy-5-aryl analog 15.2~300~20High (Readily crosses BBB)
6-Cyclohexyloxy-5-aryl analog 1.2 53 ~44 Low (Peripherally restricted, CNS-sparing)

(Data synthesized from Röver et al., 2013[5])

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating methodologies.

Protocol A: Synthesis of 6-(Cyclohexyloxy)nicotinic Acid via SNAr

Objective: Synthesize the core scaffold from commercially available 6-chloronicotinic acid using Nucleophilic Aromatic Substitution (SNAr).

  • Alkoxide Generation: Dissolve cyclohexanol (1.5 eq) in anhydrous THF under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) at 0°C.

    • Causality: NaH is required to quantitatively deprotonate the weakly acidic cyclohexanol. This forms a highly nucleophilic cyclohexyl alkoxide, which is strictly necessary to attack the moderately activated 6-position of the pyridine ring[4].

  • SNAr Reaction: Add 6-chloronicotinic acid (1.0 eq) to the alkoxide solution. Heat the mixture to 70°C and stir for 12 hours.

    • Causality: The elevated temperature provides the activation energy required to temporarily disrupt the aromaticity of the pyridine ring during the formation of the critical Meisenheimer complex intermediate.

  • Workup and Validation: Quench the reaction carefully with distilled water. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: Confirm the structure via ¹H NMR spectroscopy. The disappearance of the highly deshielded C6-proton of the starting material and the appearance of a distinct multiplet at ~5.30 ppm confirms the successful integration of the cyclohexyloxy group[4].

Synthesis Start 6-Chloronicotinic Acid Reaction SNAr Reaction (THF, 70°C) Start->Reaction Reagent Cyclohexanol + NaH (Base) Intermediate Cyclohexyl Alkoxide (Nucleophile) Reagent->Intermediate Deprotonation Intermediate->Reaction Attack C6 Product 6-(Cyclohexyloxy) nicotinic Acid Reaction->Product Acidic Workup

Diagram 2: Step-by-step SNAr synthesis workflow for 6-(cyclohexyloxy)nicotinic acid.

Protocol B: High-Throughput Biochemical Assay for IDH1 (R132H) Activity

Objective: Quantify the IC₅₀ of synthesized cyclohexyloxy nicotinic acid derivatives.

  • Enzyme Incubation: Incubate recombinant IDH1 (R132H) with varying concentrations of the 6-(cyclohexyloxy)nicotinic acid derivative in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂) for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical for allosteric inhibitors. Because they do not compete directly with the substrate, the enzyme-inhibitor complex must reach thermodynamic equilibrium before the reaction is initiated[1].

  • Reaction Initiation: Add α -ketoglutarate ( α -KG) and NADPH to the wells to initiate the enzymatic conversion to 2-hydroxyglutarate (2-HG).

  • Fluorometric Detection: Monitor the depletion of NADPH via fluorescence (Excitation 340 nm / Emission 460 nm) continuously over 60 minutes.

    • Self-Validation: The assay must include a vehicle control (DMSO) to establish baseline uninhibited activity, and a known potent inhibitor (e.g., Compound 20a) as a positive control to validate assay sensitivity and dynamic range[2].

References

  • Jones, S., et al. "Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells." Journal of Medicinal Chemistry (ACS Publications), 2016.

  • Röver, S., et al. "6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds." Journal of Medicinal Chemistry (ACS Publications), 2013.

  • Chang, C.-P., et al. "Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity." Journal of Medicinal Chemistry (ACS Publications), 2021.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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